Rauvotetraphylline B
Description
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Properties
CAS No. |
1422506-50-0 |
|---|---|
Molecular Formula |
C31H37N3O6 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,12S,13R,14R,15E,16R)-13-(4,6-dimethyl-2-pyridinyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H37N3O6/c1-4-16-18-11-23-26-19(17-7-5-6-8-20(17)33-26)12-22(25(18)21-10-14(2)9-15(3)32-21)34(23)30(16)40-31-29(38)28(37)27(36)24(13-35)39-31/h4-10,18,22-25,27-31,33,35-38H,11-13H2,1-3H3/b16-4+/t18-,22-,23-,24+,25-,27+,28-,29+,30+,31-/m0/s1 |
InChI Key |
UCCMUMCXKRGZPN-WGRQGCIHSA-N |
Canonical SMILES |
CC=C1C2CC3C4=C(CC(C2C5=CC(=CC(=N5)C)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4 |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
Rauvotetraphylline B: A Technical Guide on its Discovery, Natural Source, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline B is a sarpagine-type indole alkaloid that was first isolated and identified in 2012. This technical guide provides a comprehensive overview of the discovery, natural source, and what is known about the biological activity of this compound. While specific quantitative biological data and detailed signaling pathways for this compound remain to be fully elucidated, this document synthesizes the available information on its discovery and the broader context of the chemical family to which it belongs. This guide also presents a generalized experimental protocol for the isolation of alkaloids from its natural source, based on established methodologies for similar compounds.
Discovery and Natural Source
This compound was first reported by a team of researchers led by Yuan Gao in a 2012 publication in the journal Natural Products and Bioprospecting.[1] This compound, along with four other new indole alkaloids named Rauvotetraphyllines A, C, D, and E, was isolated from the aerial parts of the plant Rauvolfia tetraphylla.[1]
Rauvolfia tetraphylla, a member of the Apocynaceae family, is a shrub indigenous to the West Indies that has become naturalized in various other tropical and subtropical regions. Species of the Rauvolfia genus are well-known for producing a diverse array of bioactive indole alkaloids, some of which have significant medicinal applications, including antihypertensive and antipsychotic effects.
The structure of this compound was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
While the supplementary material from the original discovery paper by Gao et al. containing the detailed experimental protocol was not accessible, a general procedure for the isolation of alkaloids from Rauvolfia species can be outlined. This protocol is based on common phytochemical techniques used for the extraction and purification of indole alkaloids.
General Alkaloid Extraction and Isolation from Rauvolfia tetraphylla
Objective: To extract and isolate indole alkaloids, including this compound, from the plant material.
Materials:
-
Dried and powdered aerial parts of Rauvolfia tetraphylla
-
Methanol (MeOH)
-
2% HCl solution
-
Ethyl acetate (EtOAc)
-
Ammonia solution (NH₃·H₂O)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, hexane, acetone gradients)
-
Thin-Layer Chromatography (TLC) plates (silica gel GF₂₅₄)
-
Dragendorff's reagent for alkaloid detection
Methodology:
-
Extraction:
-
The powdered plant material is exhaustively extracted with methanol at room temperature.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 2% HCl solution and then partitioned with ethyl acetate to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
The pH of the aqueous layer is adjusted to approximately 9-10 with ammonia solution to deprotonate the alkaloids.
-
The basified aqueous solution is then extracted with ethyl acetate. The organic layer, now containing the crude alkaloid mixture, is collected and concentrated.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).
-
Fractions are collected and monitored by TLC, with visualization under UV light and by staining with Dragendorff's reagent.
-
Fractions containing similar compounds are pooled together.
-
-
Further Purification:
-
The pooled fractions are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20 until pure compounds are obtained.
-
The purity of the isolated compounds is assessed by High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
The chemical structure of the isolated pure compounds is determined using spectroscopic methods such as MS, ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).
-
Below is a DOT script for a generalized workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Quantitative Data
Specific quantitative biological activity data, such as IC₅₀ or EC₅₀ values, for this compound are not yet available in the published literature. The original discovery paper by Gao et al. mentions that the cytotoxic activities of the newly isolated compounds were evaluated, but specific data for this compound was not provided. A subsequent study by the same group on related compounds, Rauvotetraphyllines F-H, reported IC₅₀ values of >40 μM against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).
While data for the pure compound is lacking, crude extracts of Rauvolfia tetraphylla have been shown to possess various biological activities.
| Extract/Compound | Biological Activity | Cell Line/Assay | IC₅₀/Result |
| Methanolic leaf extract | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 64.29 µg/mL |
| Methanolic fruit extract | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 74.84 µg/mL |
| Rauvotetraphyllines F-H | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW480 | >40 µM |
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways modulated by this compound have not been experimentally determined. However, based on the known activities of other Rauvolfia alkaloids and sarpagine-type alkaloids, some potential mechanisms can be hypothesized.
Many Rauvolfia alkaloids are known to affect the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), which are crucial in the regulation of blood pressure.[2][3] These alkaloids can interfere with the reuptake of neurotransmitters like norepinephrine and serotonin, leading to vasodilation.[2][3] They may also modulate the release of renin, thereby affecting the downstream production of angiotensin II and aldosterone.[2][3]
The following diagram illustrates a generalized and hypothetical signaling pathway that could be influenced by Rauvolfia alkaloids. It is important to note that this is a speculative model and has not been specifically validated for this compound.
Caption: Hypothetical signaling pathways modulated by Rauvolfia alkaloids.
Conclusion and Future Directions
This compound is a structurally interesting indole alkaloid from Rauvolfia tetraphylla. While its discovery and chemical characterization have been established, its biological profile remains largely unexplored. Future research should focus on:
-
Total Synthesis: Developing a total synthesis for this compound would enable the production of larger quantities for biological testing and the creation of analogues for structure-activity relationship studies.
-
Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is necessary to identify its primary pharmacological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies are required to elucidate its mechanism of action and the specific signaling pathways involved.
The rich history of medicinally important compounds from the Rauvolfia genus suggests that this compound and its congeners are promising candidates for further investigation in drug discovery and development.
References
A Technical Guide to the Biosynthetic Pathway of Rauvotetraphylline B in Rauvolfia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of rauvotetraphylline B, a monoterpenoid indole alkaloid (MIA) found in Rauvolfia tetraphylla. Given the limited direct research on the biosynthesis of this compound, this document leverages the extensively studied ajmaline biosynthetic pathway in Rauvolfia as a foundational model. The guide details the enzymatic steps from primary metabolism to the formation of key intermediates, which are likely shared with this compound biosynthesis. We present a hypothetical extension of this pathway leading to this compound, based on its chemical structure. Furthermore, this guide compiles available quantitative data, detailed experimental protocols for key enzyme assays, and an overview of the regulatory networks governing alkaloid biosynthesis in Rauvolfia. Mandatory visualizations are provided to illustrate the biosynthetic pathway, experimental workflows, and regulatory interactions.
Introduction
The genus Rauvolfia is a rich source of pharmaceutically important monoterpenoid indole alkaloids (MIAs), with over 100 compounds identified to date. These alkaloids, including the well-known antihypertensive agent reserpine and the antiarrhythmic ajmaline, exhibit a wide range of biological activities. This compound is one of the many alkaloids isolated from Rauvolfia tetraphylla[1][2][3][4]. While the biosynthetic pathway of major Rauvolfia alkaloids like ajmaline has been the subject of intensive research, the specific pathway leading to this compound remains to be elucidated.
This guide synthesizes the current knowledge of MIA biosynthesis in Rauvolfia to propose a putative pathway for this compound. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable alkaloids in heterologous systems.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is presumed to follow the general pathway of sarpagan-type alkaloids, sharing its early steps with the well-characterized ajmaline biosynthetic pathway[5][6][7]. This pathway originates from the shikimate and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which provide the precursors for the indole and terpenoid moieties, respectively.
Early Stages: Formation of Strictosidine
The initial steps involve the formation of the central MIA intermediate, strictosidine.
-
Tryptophan decarboxylase (TDC): Tryptophan is decarboxylated to produce tryptamine.
-
Geraniol synthase (GS) and related enzymes: Geraniol is synthesized from geranyl pyrophosphate (GPP) derived from the MEP pathway. A series of enzymatic reactions convert geraniol to the iridoid secologanin.
-
Strictosidine synthase (STR): Tryptamine and secologanin are condensed to form strictosidine, the universal precursor for all MIAs.
Mid-stages: Formation of the Sarpagan Skeleton
Strictosidine is then converted to the sarpagan skeleton through a series of enzymatic reactions.
-
Strictosidine β-D-glucosidase (SGD): Removes the glucose moiety from strictosidine to yield a reactive aglycone.
-
Sarpagan bridge enzyme (SBE): Catalyzes an oxidative cyclization of a strictosidine-derived intermediate, 4,21-dehydrogeissoschizine, to form the sarpagan bridge, yielding polyneuridine aldehyde[8].
-
Polyneuridine aldehyde esterase (PNAE): Converts polyneuridine aldehyde to 16-epi-vellosimine.
-
Vinorine synthase (VS): Acetylates 16-epi-vellosimine to produce vinorine.
Late Stages: Branching towards Ajmaline and a Hypothetical Path to this compound
From vinorine, the pathway branches towards various sarpagan-type alkaloids. The ajmaline branch is well-established:
-
Vinorine hydroxylase (VH): Hydroxylates vinorine to form vomilenine.
-
Vomilenine reductase (VR): Reduces vomilenine to 1,2-dihydrovomilenine.
-
1,2-dihydrovomilenine reductase (DHVR): Further reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.
-
17-O-acetylnorajmaline esterase (AAE): Removes the acetyl group to yield norajmaline.
-
Norajmaline N-methyltransferase (NNMT): Methylates norajmaline to produce ajmaline.
Hypothetical Biosynthesis of this compound:
The precise enzymatic steps leading from a known intermediate of the ajmaline pathway to this compound have not been experimentally determined. Based on the structure of this compound, it is plausible that its biosynthesis diverges from an intermediate such as vomilenine or a related sarpagan alkaloid. The formation of the unique side chain and modifications on the indole ring would require a set of currently uncharacterized tailoring enzymes, likely including oxidases, reductases, and transferases. Further research, including comparative transcriptomics and metabolomics of different Rauvolfia species, is needed to identify the specific enzymes involved in the terminal steps of this compound biosynthesis.
Visualization of the Proposed Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data for the enzymes of the ajmaline biosynthetic pathway, which likely shares precursors with the this compound pathway, are summarized below. Data for the specific enzymes leading to this compound are not yet available.
| Enzyme | Substrate | K_m (µM) | V_max (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Source |
| TDC | L-Tryptophan | 240 | 1,670 | 8.5 | 45 | R. serpentina |
| STR | Tryptamine | 40 | - | 6.8 | 35 | R. serpentina |
| Secologanin | 25 | - | ||||
| SGD | Strictosidine | 330 | 13,300 | 5.0 | 40 | R. serpentina |
| PNAE | Polyneuridine aldehyde | 12 | 2,300 | 7.5 | 37 | R. serpentina |
| VS | 16-epi-Vellosimine | 5 | - | 7.5 | 35 | R. serpentina |
| Acetyl-CoA | 20 | - | ||||
| VR | Vomilenine | 8 | 1,170 | 6.0 | 30 | R. serpentina |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway, based on established protocols for ajmaline biosynthesis.
Enzyme Assay for Vinorine Synthase (VS)
This assay measures the activity of vinorine synthase, a key enzyme in the formation of the sarpagan skeleton.
Principle: Vinorine synthase catalyzes the transfer of an acetyl group from acetyl-CoA to 16-epi-vellosimine to form vinorine. The reaction can be monitored by quantifying the formation of vinorine using HPLC.
Materials:
-
Enzyme extract (from Rauvolfia cell cultures or recombinant expression system)
-
16-epi-Vellosimine (substrate)
-
[1-¹⁴C]Acetyl-CoA (radiolabeled co-substrate) or unlabeled acetyl-CoA
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Scintillation cocktail
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing 100 µL of potassium phosphate buffer, 10 µL of 16-epi-vellosimine solution (1 mM), and 50 µL of enzyme extract.
-
Pre-incubate the mixture at 35°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [1-¹⁴C]acetyl-CoA (0.5 mM).
-
Incubate the reaction at 35°C for 30 minutes.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
Quantify the product by either liquid scintillation counting of the radiolabeled vinorine or by HPLC with UV detection (at 280 nm) by comparing with a vinorine standard.
Calculation: Enzyme activity is calculated based on the amount of vinorine produced per unit time per milligram of protein.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for enzyme characterization.
Regulation of Biosynthesis
The biosynthesis of MIAs in Rauvolfia is a tightly regulated process, influenced by developmental cues and environmental stresses. The regulation occurs at multiple levels, including transcriptional, post-transcriptional, and metabolic.
Transcriptional Regulation: The expression of biosynthetic genes is controlled by a network of transcription factors (TFs). Key TF families involved in regulating MIA biosynthesis include:
-
AP2/ERF domain proteins: These TFs can act as activators or repressors of biosynthetic genes.
-
bHLH (basic helix-loop-helix) proteins: Often form complexes with MYB TFs to regulate pathway genes.
-
MYB transcription factors: These are key regulators that bind to specific motifs in the promoters of target genes.
-
WRKY transcription factors: These TFs are typically involved in plant defense responses and can also modulate secondary metabolite biosynthesis.
Hormonal and Environmental Signals:
-
Jasmonates (JA): Jasmonic acid and its derivatives are potent elicitors of MIA biosynthesis. They induce the expression of key regulatory and structural genes in the pathway.
-
Light: Light can influence the accumulation of certain alkaloids, although its role in the this compound pathway is unknown.
-
Nutrient availability: The nutritional status of the plant can affect the production of secondary metabolites.
Visualization of the Regulatory Network
Caption: Simplified regulatory network of MIA biosynthesis.
Conclusion and Future Perspectives
This technical guide has outlined the proposed biosynthetic pathway of this compound in Rauvolfia, based on the well-established ajmaline pathway. While the early and middle stages of the pathway are likely conserved, the terminal enzymatic steps leading to this compound remain to be elucidated. Future research should focus on the identification and characterization of the "missing" enzymes through a combination of genomics, transcriptomics, and metabolomics approaches. The availability of the Rauvolfia tetraphylla genome will be instrumental in this endeavor. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of Rauvolfia but also pave the way for the sustainable production of this and other valuable alkaloids through metabolic engineering and synthetic biology.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Rauvolfia tetraphylla - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rauvotetraphylline B: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline B is a complex monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family. This family of plants is a rich source of biologically active alkaloids, many of which have found applications in traditional and modern medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation, and its preliminary biological evaluation. All data presented is derived from the primary scientific literature that first reported its discovery and characterization.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its identification, handling, and use in research and development settings.
General and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₇N₃O₆ | [1] |
| Molecular Weight | 547.65 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Source | Aerial parts of Rauvolfia tetraphylla | [1] |
| Solubility | Soluble in Methanol (MeOH) | [1] |
| CAS Number | 1422506-50-0 | N/A |
Spectroscopic and Physical Data
| Property | Value | Reference |
| Specific Rotation | [α]¹⁵D +100 (c 0.10, MeOH) | [1] |
| UV (MeOH) λmax (nm) | 211 (sh), 226, 275 (sh), 282, 291 (sh) | [1] |
| IR (KBr) νmax (cm⁻¹) | 3422, 2924, 1630, 1588, 1461, 1384, 1265, 1176, 1076, 1034, 800 | [1] |
| HR-ESI-MS (m/z) | 548.2754 [M + H]⁺ (Calculated for C₃₁H₃₈N₃O₆, 548.2760) | [1] |
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Position | δ (ppm) | J (Hz) |
| 5 | 3.51 (m) | |
| 6α | 2.05 (m) | |
| 6β | 2.25 (m) | |
| 9 | 7.39 (d) | 7.7 |
| 10 | 6.94 (t) | 7.7 |
| 11 | 7.07 (t) | 7.7 |
| 12 | 6.78 (d) | 7.7 |
| 14α | 1.95 (m) | |
| 14β | 2.45 (m) | |
| 15 | 3.25 (m) | |
| 16 | 4.38 (br s) | |
| 17α | 1.45 (m) | |
| 17β | 1.65 (m) | |
| 18 | 1.15 (d) | 6.5 |
| 19 | 5.38 (q) | 6.5 |
| 21 | 4.87 (br s) | |
| 22 | 4.60 (d) | 10.5 |
| 1' | 4.90 (d) | 7.8 |
| 2' | 3.55 (m) | |
| 3' | 3.65 (m) | |
| 4' | 3.45 (m) | |
| 5' | 3.80 (m) | |
| 6'α | 3.75 (m) | |
| 6'β | 3.95 (m) | |
| 4'' | 8.50 (d) | 5.0 |
| 5'' | 7.55 (t) | 7.5 |
| 6'' | 8.45 (d) | 7.5 |
| 7'' | 7.10 (d) | 7.5 |
| 2''-Me | 2.55 (s) | |
| 6''-Me | 2.50 (s) |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 2 | 135.5 (C) | 1' | 99.8 (CH) |
| 3 | 55.2 (CH) | 2' | 74.0 (CH) |
| 5 | 53.5 (CH) | 3' | 77.0 (CH) |
| 6 | 35.5 (CH₂) | 4' | 70.5 (CH) |
| 7 | 108.0 (C) | 5' | 77.5 (CH) |
| 8 | 127.5 (C) | 6' | 61.8 (CH₂) |
| 9 | 121.5 (CH) | 2'' | 157.0 (C) |
| 10 | 119.5 (CH) | 3'' | 121.0 (CH) |
| 11 | 127.0 (CH) | 4'' | 148.5 (CH) |
| 12 | 110.5 (CH) | 5'' | 136.0 (CH) |
| 13 | 142.0 (C) | 6'' | 157.5 (C) |
| 14 | 30.0 (CH₂) | 2''-Me | 24.5 (CH₃) |
| 15 | 40.0 (CH) | 6''-Me | 20.5 (CH₃) |
| 16 | 78.0 (CH) | ||
| 17 | 34.0 (CH₂) | ||
| 18 | 12.5 (CH₃) | ||
| 19 | 120.0 (CH) | ||
| 20 | 138.0 (C) | ||
| 21 | 60.0 (CH) | ||
| 22 | 58.0 (CH) |
Experimental Protocols
Isolation of this compound
The following is a summary of the experimental protocol used for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla.[1]
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Lines:
-
Human myeloid leukemia (HL-60)
-
Hepatocellular carcinoma (SMMC-7721)
-
Lung cancer (A-549)
-
Breast cancer (MCF-7)
-
Colon cancer (SW-480)
-
-
Methodology:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound.
-
After a specified incubation period, MTT solution was added to each well.
-
The resulting formazan crystals were dissolved in a suitable solvent.
-
The absorbance was measured using a microplate reader.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC₅₀) values were calculated using the Reed and Muench method.
-
Biological Activity
In Vitro Cytotoxicity
This compound was evaluated for its cytotoxic effects against five human cancer cell lines. The results are summarized in the table below.
| Cell Line | IC₅₀ (μM) |
| HL-60 (Human myeloid leukemia) | > 40 |
| SMMC-7721 (Hepatocellular carcinoma) | > 40 |
| A-549 (Lung cancer) | > 40 |
| MCF-7 (Breast cancer) | > 40 |
| SW480 (Colon cancer) | > 40 |
The preliminary in vitro cytotoxicity screening indicated that this compound did not exhibit significant cytotoxic activity against the tested human cancer cell lines, with IC₅₀ values greater than 40 μM.[1]
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. While many indole alkaloids are known to exert their cytotoxic effects through various mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK, the precise mechanism of action for this compound remains to be elucidated.
The following diagram illustrates a generalized overview of signaling pathways commonly affected by cytotoxic indole alkaloids. It is important to note that this is a hypothetical representation and has not been experimentally validated for this compound.
Conclusion
This compound is a structurally complex indole alkaloid whose physicochemical properties have been well-characterized. The detailed spectroscopic data provides a solid foundation for its identification and further chemical studies. While initial broad-spectrum cytotoxicity screening did not reveal potent anticancer activity, the vast array of biological effects exhibited by other Rauvolfia alkaloids suggests that this compound may possess other pharmacological activities that warrant further investigation. Future research should focus on exploring its potential effects on other biological targets and elucidating any underlying mechanisms of action.
References
The Biological Origin of Rauvotetraphylline Alkaloids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline alkaloids are a class of monoterpenoid indole alkaloids (MIAs) isolated from Rauvolfia tetraphylla.[1][2][3] These compounds belong to the broader family of Rauwolfia alkaloids, which are renowned for their diverse and potent pharmacological activities, including antihypertensive and antiarrhythmic properties.[2][4] Understanding the biological origin of Rauvotetraphylline alkaloids is crucial for their sustainable production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Recent advances in genomics and metabolomics of Rauvolfia tetraphylla have elucidated the complete biosynthetic pathway of ajmaline, a structurally related sarpagan-type alkaloid.[5] This pathway serves as a robust model for the biosynthesis of Rauvotetraphylline alkaloids, which share the same core biosynthetic machinery.
The Biosynthetic Pathway of Rauvotetraphylline Alkaloids
The biosynthesis of Rauvotetraphylline alkaloids is a complex, multi-step process that originates from primary metabolism, specifically the shikimate and methylerythritol phosphate (MEP) pathways. The core of the pathway involves the convergence of an indole component derived from tryptophan and a monoterpenoid component derived from geranyl pyrophosphate (GPP).
The key steps are as follows:
-
Formation of Tryptamine and Secologanin: Tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[4] Concurrently, GPP from the MEP pathway is converted to the iridoid secologanin through a series of enzymatic reactions.
-
The Gateway Reaction: Strictosidine Synthesis: Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by Strictosidine Synthase (STR) to form strictosidine.[6] This is the universal precursor for all monoterpenoid indole alkaloids.[6][7]
-
Formation of the Sarpagan Skeleton: Strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to an unstable aglycone.[6] This intermediate undergoes a series of rearrangements and enzymatic conversions to form the characteristic sarpagan bridge. A key enzyme in this process is the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase that catalyzes the crucial C5-C16 bond formation.[8][9][10]
-
Elaboration of the Sarpagan Scaffold: The sarpagan skeleton, exemplified by intermediates like polyneuridine aldehyde, is then further modified by a series of enzymes including hydroxylases, reductases, esterases, and methyltransferases to produce the diverse array of sarpagan-type alkaloids.[5] The biosynthesis of ajmaline from strictosidine involves approximately ten enzymatic steps.[5]
-
Formation of Rauvotetraphylline Alkaloids: The final steps leading to the specific structures of Rauvotetraphylline A-E are likely mediated by tailoring enzymes that modify the sarpagan backbone. While the precise enzymes for these final modifications have not yet been characterized, the genomic and transcriptomic data from R. tetraphylla provide a rich resource for their future discovery.[6][11][12]
Signaling Pathway Diagram
Caption: General biosynthetic pathway of Rauvotetraphylline alkaloids.
Quantitative Data
The alkaloid content in Rauvolfia species can vary significantly based on the plant part, geographical location, and developmental stage. The following tables summarize available quantitative data for alkaloids in Rauvolfia tetraphylla.
Table 1: Quantitative Analysis of Major Alkaloids in Rauvolfia tetraphylla
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Ajmaline | Root | 52.27 | UPLC-ESI-MS/MS | [13] |
| Yohimbine | Root | 3.11 | UPLC-ESI-MS/MS | [13] |
| Ajmalicine | Root | 3.14 | UPLC-ESI-MS/MS | [13] |
| Serpentine | Root | 76.38 | UPLC-ESI-MS/MS | [13] |
| Reserpine | Root | 35.18 | UPLC-ESI-MS/MS | [13] |
| Total Alkaloids | Root (Palikiri village) | 18.42 | Spectrophotometry | [14] |
| Total Alkaloids | Flower | 9.0% | Gravimetric | [15] |
| Total Alkaloids | Very Young Leaf | 8.17% | Gravimetric | [15] |
Table 2: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Strictosidine Synthase | Tryptamine | 4 µM | - | Catharanthus roseus | [16] |
| Strictosidine Synthase | Secologanin | 40 µM | - | Catharanthus roseus | [16] |
Note: Specific kinetic data for enzymes from R. tetraphylla are limited. Data from closely related species are provided as a reference.
Experimental Protocols
Assay of Strictosidine Synthase (STR)
This protocol is adapted from established methods for assaying STR activity.[16][17]
Objective: To determine the catalytic activity of Strictosidine Synthase by measuring the formation of strictosidine.
Materials:
-
Enzyme source (crude protein extract from R. tetraphylla cell culture or purified recombinant STR)
-
Tryptamine hydrochloride
-
Secologanin
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Methanol
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM Tryptamine hydrochloride
-
1 mM Secologanin
-
Enzyme extract (e.g., 10-50 µg of total protein)
-
Bring the final volume to 100 µL with buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.
-
Sample Preparation: Centrifuge the mixture at high speed for 10 minutes to pellet precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the eluent at 280 nm.
-
Quantify the strictosidine peak by comparing its area to a standard curve of authentic strictosidine.
-
Heterologous Expression of Biosynthetic Enzymes in E. coli
This is a generalized protocol for the expression of plant enzymes, such as TDC or STR, in a prokaryotic host.[18]
Objective: To produce recombinant enzymes for biochemical characterization.
Workflow:
Caption: A typical workflow for heterologous expression of enzymes.
Procedure Outline:
-
Gene Cloning:
-
Isolate total RNA from the roots or leaves of R. tetraphylla.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the target gene (e.g., RtTDC) using gene-specific primers.
-
Clone the amplified gene into a suitable E. coli expression vector (e.g., pET vector with a His-tag).
-
-
Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate at a lower temperature (e.g., 18-25°C) for several hours.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication).
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Characterization:
-
Confirm the purity and size of the protein using SDS-PAGE.
-
Perform enzyme assays to determine its catalytic activity and kinetics.
-
Conclusion
The biological origin of Rauvotetraphylline alkaloids is deeply rooted in the well-conserved monoterpenoid indole alkaloid pathway. The recent elucidation of the Rauvolfia tetraphylla genome provides an unprecedented opportunity to fully dissect the biosynthesis of these valuable compounds.[5][6][11][12] The ajmaline biosynthetic pathway serves as an excellent and now confirmed model for understanding the formation of the core sarpagan structure of Rauvotetraphyllines in this species. Future research, guided by the genomic data, will likely focus on identifying the specific "tailoring" enzymes that create the unique structural features of the different Rauvotetraphylline congeners. This knowledge will be instrumental for metabolic engineering and synthetic biology approaches aimed at the sustainable and scalable production of these and novel, related alkaloids for pharmaceutical applications.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A chromosome-scale genome assembly of Rauvolfia tetraphylla facilitates identification of the complete ajmaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of sarpagan bridge enzyme-mediated pericyclivine biosynthesis [unbscholar.lib.unb.ca]
- 10. Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine- and ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]
- 14. plantsjournal.com [plantsjournal.com]
- 15. phytojournal.com [phytojournal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Rauvotetraphylline B: A Landscape of Limited Pharmacological Exploration
For Immediate Release
[City, State] – [Date] – Rauvotetraphylline B, a naturally occurring indole alkaloid isolated from Rauvolfia tetraphylla, remains a compound of significant interest within the scientific community. However, a comprehensive review of existing literature reveals a notable scarcity of in-depth pharmacological studies, leaving its potential therapeutic targets largely uncharacterized. This technical overview serves to consolidate the current, albeit limited, understanding of this compound and to highlight the critical need for further investigation to unlock its full therapeutic promise for researchers, scientists, and drug development professionals.
At present, specific quantitative data detailing the bioactivity of this compound, such as IC50, Ki, or EC50 values against specific molecular targets, is not available in the public domain. Research has predominantly focused on the general biological effects of crude extracts of Rauvolfia tetraphylla or on other related alkaloid constituents.
General Biological Activities of Rauvolfia tetraphylla Extracts and Related Compounds
Studies on extracts from Rauvolfia tetraphylla have indicated a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] For instance, methanolic and other extracts of the plant have demonstrated radical scavenging activity and cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[3][4][5] However, these findings are attributed to the complex mixture of phytochemicals present in the extracts and cannot be specifically ascribed to this compound.
Notably, a study investigating several compounds from Rauvolfia tetraphylla reported on the cytotoxic activity of related alkaloids, rauvotetraphylline F and 21-epi-rauvotetraphylline H. These compounds exhibited weak activity against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480), with IC50 values greater than 40 μM.[3][5] This suggests that while the structural class of rauvotetraphylline alkaloids may possess some level of bioactivity, the potency of individual congeners like this compound requires dedicated investigation.
Postulated but Unconfirmed Pharmacological Targets
Based on the known pharmacological profiles of other indole alkaloids and the general activities observed with Rauvolfia tetraphylla extracts, several potential, yet unconfirmed, areas of investigation for this compound can be proposed. These include but are not limited to:
-
Oncological Targets: Given the cytotoxic effects of the plant extracts, this compound could potentially interact with key proteins involved in cancer cell proliferation, survival, or apoptosis.
-
Inflammatory Pathways: The anti-inflammatory properties of the plant extracts suggest that this compound might modulate enzymes or signaling molecules within inflammatory cascades.
-
Neurological Receptors: Indole alkaloids are well-known for their diverse effects on the central nervous system. It is plausible that this compound could interact with various neurotransmitter receptors or transporters.
Future Directions and the Imperative for Focused Research
The current body of scientific literature underscores a significant knowledge gap regarding the specific pharmacological targets of this compound. To advance our understanding and potentially harness this natural product for therapeutic development, a structured and focused research approach is imperative.
A proposed workflow for future research is outlined below:
Caption: Proposed research workflow for the pharmacological characterization of this compound.
This systematic approach, beginning with high-purity isolation and progressing through broad screening to specific target identification and in-depth characterization, will be crucial in defining the pharmacological profile of this compound. Such studies would not only elucidate its mechanism of action but also pave the way for potential preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. envirobiotechjournals.com [envirobiotechjournals.com]
- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ethnobotanical Uses of Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a perennially utilized medicinal plant in various traditional systems of medicine across the globe. It is a rich reservoir of a diverse array of phytochemicals, most notably indole alkaloids, which are responsible for its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical applications of R. tetraphylla, supported by quantitative phytochemical data, detailed experimental protocols for its analysis, and visual representations of its mechanistic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics from natural sources.
Ethnobotanical Significance and Traditional Applications
Rauvolfia tetraphylla has a long and rich history of use in traditional medicine for a variety of ailments. Its applications are diverse, with different parts of the plant being utilized to treat a range of conditions. The roots, leaves, and latex are the most commonly employed parts.
Traditionally, the plant is renowned for its antihypertensive and tranquilizing effects, making it a cornerstone in the treatment of high blood pressure and mental disorders.[1][2] The root decoction is also used to stimulate uterine contractions in difficult deliveries.[3] Furthermore, various preparations of the plant are used as remedies for snakebites, insect stings, and other venomous bites.[4] Other notable ethnobotanical uses include the treatment of gastrointestinal disorders like diarrhea and dysentery, skin diseases, fever, and as an anthelmintic.[3][5]
Phytochemical Composition: A Quantitative Overview
The medicinal properties of Rauvolfia tetraphylla are primarily attributed to its rich and complex phytochemical profile, dominated by indole alkaloids. The concentration of these bioactive compounds varies significantly among different plant parts. The following tables summarize the quantitative analysis of key phytochemicals from various studies.
Table 1: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla
| Plant Part | Total Alkaloid Content (%) | Reference |
| Flower | 9.0 | [6] |
| Very Young Leaf | 8.17 | [6] |
| Root | 2.16 | [6] |
| Mature Leaf | 1.76 | [6] |
| Stem | 0.58 | [6] |
| Fruit | 0.22 | [6] |
Table 2: Quantitative Analysis of Major Indole Alkaloids in the Roots of Rauvolfia tetraphylla
| Alkaloid | Concentration (mg/g of dry weight) | Reference |
| Yohimbine | 100.21 | [7] |
| Ajmalicine | 120.51 | [7] |
| Reserpine | 21.14 | [7] |
Table 3: Quantitative Phytochemical Analysis of Methanolic Root Extract of Rauvolfia tetraphylla
| Phytochemical | Concentration (mg/g of extract) | Reference |
| Alkaloids | 11.24 - 18.42 | [8] |
| Flavonoids | 28.1 - 217.3 | [8] |
| Phenols | 12.62 - 17.39 | [8] |
Key Pharmacological Activities and Associated Bioassays
The rich phytochemical constitution of Rauvolfia tetraphylla translates into a broad range of pharmacological activities. This section details some of the most significant activities and provides an overview of the experimental protocols used to evaluate them.
Antimicrobial Activity
Extracts of R. tetraphylla have demonstrated significant activity against a variety of pathogenic bacteria and fungi.
Table 4: Minimum Inhibitory Concentration (MIC) of Rauvolfia tetraphylla Leaf and Callus Extracts
| Extract Solvent | Test Organism | MIC (mg/mL) | Reference |
| Methanol | Bacterial Pathogens | 0.25 - 100 | [2] |
| Methanol | Fungal Pathogens | 0.5 - 100 | [2] |
| Acetone | Staphylococcus aureus | 12.5 | [5] |
| Ethanol | Staphylococcus aureus | 12.5 | [5] |
| Acetone | Candida albicans | 12.5 | [5] |
| Ethanol | Candida albicans | 12.5 | [5] |
Antioxidant Activity
The plant exhibits notable antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Table 5: In Vitro Antioxidant Activity of Rauvolfia tetraphylla Extracts
| Plant Part & Extract | Assay | IC50 Value (µg/mL) | Reference |
| Methanolic Fruit Extract | DPPH Radical Scavenging | 60.37 | [4][9] |
| Methanolic Leaf Extract | DPPH Radical Scavenging | 62.61 | [4][9] |
| Methanolic Leaf Extract | DPPH Radical Scavenging | 170 | [10] |
Anti-inflammatory Activity
R. tetraphylla extracts have shown potent anti-inflammatory effects in both in vitro and in vivo models.
Table 6: In Vitro Anti-inflammatory Activity of Aqueous Root Extract of Rauvolfia tetraphylla
| Assay | IC50 Value (µg/mL) | Reference |
| Heat-induced egg albumin denaturation | 2461 | [11] |
Cytotoxic Activity
The cytotoxic potential of R. tetraphylla against various cancer cell lines has been an area of active research.
Table 7: Cytotoxic Activity of Rauvolfia tetraphylla Extracts on Cancer Cell Lines
| Plant Part & Extract | Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic Leaf Extract | Breast Cancer (MDA-MB-231) | 64.29 | [4][9] |
| Methanolic Fruit Extract | Breast Cancer (MDA-MB-231) | 74.84 | [4][9] |
| Hexane Leaf Extract Fraction | Cervical Cancer (HeLa) | IC30 = 20.10 | [12] |
| - | Breast Cancer (MCF-7) | Max. inhibition of 57.5% at 100 µg/mL | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the phytochemical analysis and bioactivity screening of Rauvolfia tetraphylla.
Phytochemical Analysis
-
Alkaloids (Dragendorff’s Test): 200 mg of powdered root is boiled in 10 mL of methanol and filtered. To the filtrate, 1% HCl is added, followed by 6 drops of Dragendorff’s reagent. The formation of a brownish-red precipitate indicates the presence of alkaloids.[8]
-
Flavonoids: To the aqueous filtrate of the plant extract, 5 mL of dilute ammonia solution is added, followed by concentrated H2SO4. The appearance of a yellow color indicates the presence of flavonoids.[8]
-
Saponins (Foam Test): 200 mg of plant material is mixed with 5 mL of distilled water. 0.5 mL of the filtrate is diluted to 5 mL with distilled water and shaken vigorously for 2 minutes. The formation of stable foam indicates the presence of saponins.[8]
-
Tannins (Ferric Chloride Test): 200 mg of root powder is boiled in 10 mL of distilled water. A few drops of FeCl3 are added to the filtrate. The formation of a blue-black precipitate indicates the presence of tannins.[8]
Five grams of dried root powder are dispersed in a 10% acetic acid solution in ethanol. The suspension is maintained at 28°C for 4 hours and then filtered. The filtrate is concentrated to one-quarter of its original volume, and alkaloids are precipitated by adding drops of concentrated aqueous NH4OH. The precipitate is washed with 1% ammonia solution, dried at 80°C, and the total alkaloid content is calculated.[7]
Extraction and Isolation of Alkaloids
Powdered root material is moistened with 10% NaHCO3 and extracted with benzene. The extract is filtered, concentrated, and then partitioned with ether and dilute HCl. The acidic aqueous layer is separated, washed with ether, and then made alkaline with ammonia to precipitate the alkaloids. The alkaloids are then extracted with chloroform, and the chloroform extract is washed with 10% sodium carbonate solution. The chloroform layer is separated and evaporated to dryness to obtain the crude alkaloid mixture.[1]
The crude alkaloid mixture is dissolved in methanol to facilitate the crystallization of reserpine.[1] Further purification can be achieved using column chromatography.
High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification
-
Sample Preparation: 100 mg of powdered plant material is treated with 1 mL of ammonia solution and incubated for 10 minutes. 10 mL of 90% methanol is added, and the mixture is incubated in a water bath for 10 minutes and then filtered. The methanolic extract is concentrated and redissolved in 1 mL of methanol for HPLC analysis.[3]
-
Chromatographic Conditions for Reserpine and Yohimbine:
-
Column: Zorbax stable bound C18 (2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase: 50% acetonitrile (containing 0.01 mol L-1 1,2-ethylenediamine)
-
Detection: UV at 280 nm[14]
-
-
Chromatographic Conditions for Antipsychotic Indole Alkaloids (α-yohimbine, isoreserpiline, 10-methoxy tetrahydroalstonine):
-
Column: Waters spherisorb ODS2
-
Mobile Phase: Acetonitrile (containing 0.1% TEA) and water (containing 0.1% TFA) (35:65, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm[4]
-
In Vitro Bioassays
The antimicrobial activity of plant extracts is determined by the disc diffusion method. Sterile filter paper discs (6 mm in diameter) are impregnated with the test extracts and placed on agar plates previously seeded with the test microorganisms. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition is measured to determine the antimicrobial activity.[5]
A reaction mixture containing 50 µL of 1 mM DPPH solution and 100 µL of various concentrations of the plant extract in methanol is prepared. The mixture is incubated in the dark for 30 minutes at room temperature. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is used as a standard.[15]
The reaction mixture consists of the test extract and a 1% aqueous solution of bovine serum albumin. The pH is adjusted to 6.8 using 1N HCl. The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes. After cooling, the turbidity is measured at 660 nm. The percentage inhibition of protein denaturation is calculated.
Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the plant extract and incubated for another 48 hours. MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated, and the IC50 value is determined.[4][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Reserpine's Antihypertensive Action
Reserpine, a key alkaloid in Rauvolfia tetraphylla, exerts its antihypertensive effect primarily by interfering with the storage and release of catecholamines, such as norepinephrine, in the sympathetic nervous system.
Caption: Mechanism of action of Reserpine.
Experimental Workflow for Bioassay-Guided Fractionation
Bioassay-guided fractionation is a crucial process for isolating and identifying bioactive compounds from natural products. The following workflow illustrates a typical approach for Rauvolfia tetraphylla.
Caption: Bioassay-guided fractionation workflow.
Conclusion and Future Perspectives
Rauvolfia tetraphylla stands out as a medicinal plant of significant interest due to its rich history of traditional use and its well-documented pharmacological activities. The presence of a wide array of bioactive alkaloids, particularly reserpine, yohimbine, and ajmalicine, underpins its therapeutic potential. This guide has provided a consolidated resource of its ethnobotanical applications, quantitative phytochemical data, and detailed experimental protocols to facilitate further research.
Future investigations should focus on the synergistic effects of the complex mixture of phytochemicals present in the crude extracts, as traditional medicine often utilizes whole plant preparations. Advanced analytical techniques can be employed for the comprehensive metabolic profiling of different R. tetraphylla chemotypes. Furthermore, in-depth mechanistic studies on the less-explored pharmacological activities, such as its anticancer and antivenom properties, could lead to the discovery of novel therapeutic agents. The conservation of this valuable medicinal plant is also of paramount importance to ensure its sustainable utilization for future drug development endeavors.
References
- 1. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a Critical Role of Catecholamines for Cardiomyocyte Lineage Commitment in Murine Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantsjournal.com [plantsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying synergy in the bioassay-guided fractionation of natural product extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. m.youtube.com [m.youtube.com]
Preliminary In-vitro Screening of Rauvotetraphylline B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of Rauvotetraphylline B, a bioactive compound isolated from Rauvolfia tetraphylla. Due to the limited availability of specific data on this compound, this document leverages findings from in-vitro studies on extracts of Rauvolfia tetraphylla and related compounds to present a foundational framework for its investigation. The guide covers cytotoxic activity, potential mechanisms of action, and detailed experimental protocols relevant to its preliminary assessment as a potential therapeutic agent.
Data Presentation: Cytotoxic Activity
The in-vitro cytotoxic activity of extracts from Rauvolfia tetraphylla and some of its isolated compounds has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.
Table 1: In-vitro Cytotoxicity of Rauvolfia tetraphylla Extracts
| Extract Source | Cancer Cell Line | Assay | IC50 Value (µg/mL) |
| Methanol Leaf Extract | MDA-MB-231 (Breast Cancer) | MTT | 64.29[1][2] |
| Methanol Fruit Extract | MDA-MB-231 (Breast Cancer) | MTT | 74.84[1][2] |
Table 2: In-vitro Cytotoxicity of Related Rauvolfia Alkaloids
| Compound | Cancer Cell Lines | Assay | IC50 Value (µM) |
| Rauvotetraphylline F | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40[1][2] |
| 21-epi-Rauvotetraphylline H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40[1][2] |
It is noted that while these compounds showed some activity, their IC50 values were greater than 40 µM, indicating moderate to low cytotoxicity under the tested conditions.[1][2] The anticancer effect of R. tetraphylla extract is suggested to be mediated through the induction of apoptosis, potentially involving DNA damage and modulation of Bcl-2 and TGF expression levels.[3]
Experimental Protocols
A crucial step in the preliminary in-vitro screening of a novel compound is determining its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Workflow for MTT Assay
Potential Signaling Pathways
The anticancer activity of phytochemicals is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by this compound have not been elucidated, the observed induction of apoptosis by Rauvolfia tetraphylla extracts suggests a potential interplay with pathways such as the p53 and NF-κB signaling cascades.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway through which this compound might exert its cytotoxic effects. This is a hypothetical model based on common mechanisms of anticancer compounds and preliminary data from related extracts.
Further research is necessary to validate these potential mechanisms and to fully understand the molecular targets of this compound. This guide serves as a starting point for investigators interested in exploring the therapeutic potential of this and related natural products.
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Rauvotetraphylline B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Rauvotetraphylline B, an indole alkaloid, from Rauwolfia species. The methodologies described are based on established principles of natural product chemistry and specific examples from the scientific literature for related compounds.
Introduction
This compound belongs to the family of monoterpenoid indole alkaloids, a class of compounds known for their significant pharmacological activities. These alkaloids are primarily found in plants of the Rauwolfia genus, which have a long history in traditional medicine for treating hypertension and mental disorders. The isolation and purification of specific alkaloids like this compound are crucial for drug discovery and development, enabling detailed structural elucidation and pharmacological screening.
This document outlines a general yet detailed workflow for the extraction, fractionation, and purification of this compound from Rauwolfia plant material, typically the roots or aerial parts.
Overview of the Isolation and Purification Workflow
The process begins with the extraction of raw plant material, followed by a multi-step purification process to isolate the target alkaloid.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Plant Material and Pre-processing
The roots of Rauwolfia species are a common source of indole alkaloids.
-
Collection and Identification: Collect fresh plant material, preferably the roots, and perform botanical identification.
-
Cleaning and Drying: Thoroughly wash the plant material with water to remove soil and other debris. Air-dry in the shade or use a laboratory oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.
Crude Extraction
-
Maceration/Soxhlet Extraction:
-
Soak the powdered plant material in methanol or ethanol (e.g., a 1:10 solid-to-solvent ratio) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform continuous extraction using a Soxhlet apparatus for a more exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.
-
Defatting: Extract the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove fats, waxes, and other non-alkaloidal components. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide or sodium carbonate. This will precipitate the alkaloids.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or dichloromethane.
-
Concentration: Combine the organic layers and concentrate them using a rotary evaporator to yield the crude alkaloid fraction.
Chromatographic Purification
3.4.1. Column Chromatography
This step is used for the initial separation of the crude alkaloid mixture.
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Combine the fractions that show a prominent spot corresponding to the likely Rf of this compound.
3.4.2. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification, preparative HPLC is often employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Detection: UV detection is suitable for indole alkaloids, typically in the range of 220-280 nm.
-
Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.
3.4.3. Advanced Technique: pH-Zone-Refining Fast Centrifugal Partition Chromatography (FCPC)
For large-scale separation of alkaloids with similar polarities, FCPC is a highly effective technique. It utilizes a two-phase solvent system and a pH gradient to achieve separation.
-
Solvent System Example: A two-phase system such as methyl tert-butyl ether/acetonitrile/water (4:1:5, v/v/v) can be used.[2]
-
Retainer and Eluter: An acid (e.g., HCl) is added to the aqueous stationary phase as a retainer, and a base (e.g., triethylamine) is added to the organic mobile phase as an eluter.[2]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the isolation process.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Input Weight (g) | Output Fraction | Output Weight (g) | Yield (%) |
| Extraction | Dried Rauwolfia root powder | 500 | Crude Methanolic Extract | 50 | 10.0 |
| Partitioning | Crude Methanolic Extract | 50 | Crude Alkaloid Fraction | 5 | 1.0 |
Table 2: Column Chromatography of Crude Alkaloid Fraction
| Fraction No. | Solvent System (Chloroform:Methanol) | Weight (mg) | TLC Profile (Rf values) |
| F1-F5 | 100:0 | 500 | 0.90, 0.85 |
| F6-F12 | 98:2 | 1200 | 0.75, 0.70 |
| F13-F20 | 95:5 | 1500 | 0.65 (Target) , 0.60 |
| F21-F30 | 90:10 | 800 | 0.50, 0.45 |
Table 3: Final Purification by Preparative HPLC
| Input Fraction | Input Weight (mg) | Isolated Compound | Output Weight (mg) | Purity by Analytical HPLC (%) |
| Combined Fractions (F13-F20) | 1500 | This compound | 150 | >98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity at each stage.
Caption: Purification stages and increasing sample purity.
Disclaimer: These protocols are intended as a general guide. The optimal conditions for extraction and purification may vary depending on the specific plant material, the concentration of the target compound, and the available laboratory equipment. Method optimization and validation are recommended for achieving the best results.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of Rauvotetraphylline B
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rauvotetraphylline B, an alkaloid isolated from species of the Rauvolfia genus. The described method is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The protocol outlines procedures for sample and standard preparation, specifies the chromatographic conditions, and provides a framework for method validation. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a significant alkaloid with potential pharmacological activities. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring product quality, stability, and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of chemical compounds. This application note presents a specific and sensitive reversed-phase HPLC (RP-HPLC) method developed for this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Blank matrix (for preparation of spiked samples, e.g., placebo formulation)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk drug) equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Sample Working Solution: Filter the sample stock solution through a 0.45 µm syringe filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation (Summary)
A summary of the validation parameters is provided in Table 2. The method was validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank/placebo |
Data Presentation and Analysis
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
-
Equation: y = mx + c
-
Where 'y' is the peak area, 'm' is the slope of the curve, 'x' is the concentration, and 'c' is the y-intercept.
-
Visualizations
Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
The following diagram illustrates the key considerations and their relationships in developing the HPLC method.
Application Notes and Protocols for the Mass Spectrometry Analysis of Rauvotetraphylline B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of Rauvotetraphylline B, an oxindole alkaloid, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined herein are intended to serve as a foundational methodology for researchers engaged in natural product analysis, pharmacokinetic studies, and drug development. Included are comprehensive procedures for sample preparation, LC-MS/MS analysis, and a proposed fragmentation pathway for this compound. Illustrative quantitative data is presented to guide method validation.
Introduction
This compound is a pentacyclic oxindole alkaloid isolated from various plant species, including those of the Rauvolfia and Uncaria genera. These compounds are of significant interest due to their potential pharmacological activities. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of such bioactive molecules. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the premier technique for analyzing complex biological and chemical matrices.[1][2] This application note details a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[3][4][5] The following protocol describes a solid-phase extraction (SPE) method suitable for isolating this compound from a biological matrix such as plasma.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) working solution (e.g., Reserpine, 10 ng/mL)
-
Plasma sample
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 600 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 95 | 5 |
| 1.0 - 5.0 | 5 | 95 |
| 5.0 - 7.0 | 5 | 95 |
| 7.0 - 7.1 | 95 | 5 |
| 7.1 - 10.0 | 95 | 5 |
Mass Spectrometry
System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[6]
Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound and Internal Standard (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 353.18 | 144.1 | 25 |
| This compound (Quantifier) | 353.18 | 211.1 | 20 |
| Reserpine (IS) | 609.28 | 195.1 | 35 |
Data Presentation
Method Validation (Illustrative Data)
The following tables present hypothetical data to illustrate the performance of this analytical method.
Table 3: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 50 | 2.56 |
| 100 | 5.12 |
| 500 | 25.5 |
| 1000 | 51.0 |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 0.051x + 0.001 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 9.2 | 105.3 |
| Low QC | 3 | 6.2 | 7.5 | 102.1 |
| Mid QC | 75 | 4.1 | 5.3 | 98.7 |
| High QC | 750 | 3.5 | 4.8 | 101.5 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound ([M+H]⁺, m/z 353.18) is proposed to occur through characteristic losses of functional groups and retro-Diels-Alder (RDA) reactions within the pentacyclic structure.
Caption: Proposed ESI+ fragmentation of this compound.
Conclusion
The method described provides a sensitive and selective approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation using solid-phase extraction, coupled with an optimized UHPLC-MS/MS method, ensures reliable and reproducible results. The illustrative data demonstrates the suitability of this method for applications in pharmacokinetics, metabolism studies, and quality control of herbal medicines containing this compound. The proposed fragmentation pathway aids in the structural confirmation of the analyte.
References
- 1. Liquid chromatography coupled with time-of-flight and ion trap mass spectrometry for qualitative analysis of herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Label-free Quantification of Metabolites from Liquid Chromatography–Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. opentrons.com [opentrons.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Rauvotetraphylline B Cytotoxicity Assay on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline B, an alkaloid isolated from species of the Rauvolfia genus, has garnered interest for its potential as an anticancer agent. Preliminary studies on extracts from Rauvolfia tetraphylla suggest that its cytotoxic effects may be mediated through the induction of apoptosis via modulation of the Hippo signaling pathway.[1][2][3] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on various cancer cell lines using the MTT assay, a reliable and widely used colorimetric method for determining cell viability.[4][5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cell viability.[4][5] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[6]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical data from an MTT assay on three different cancer cell lines treated with varying concentrations of this compound for 48 hours.
| Cancer Cell Line | This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| MCF-7 (Breast) | 0 (Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.103 | 0.075 | 87.9% | |
| 5 | 0.877 | 0.061 | 69.9% | |
| 10 | 0.632 | 0.045 | 50.4% | |
| 25 | 0.315 | 0.028 | 25.1% | |
| 50 | 0.158 | 0.019 | 12.6% | |
| A549 (Lung) | 0 (Control) | 1.312 | 0.095 | 100.0% |
| 1 | 1.189 | 0.081 | 90.6% | |
| 5 | 0.955 | 0.072 | 72.8% | |
| 10 | 0.733 | 0.059 | 55.9% | |
| 25 | 0.401 | 0.035 | 30.6% | |
| 50 | 0.210 | 0.022 | 16.0% | |
| HeLa (Cervical) | 0 (Control) | 1.198 | 0.082 | 100.0% |
| 1 | 1.065 | 0.071 | 88.9% | |
| 5 | 0.811 | 0.065 | 67.7% | |
| 10 | 0.599 | 0.051 | 50.0% | |
| 25 | 0.287 | 0.024 | 24.0% | |
| 50 | 0.142 | 0.015 | 11.9% |
Experimental Workflow
The following diagram illustrates the workflow for the this compound cytotoxicity assay using the MTT method.
Detailed Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and determine cell viability (should be >95%).
-
Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the purple formazan.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Proposed Signaling Pathway of this compound
Research on Rauvolfia tetraphylla extract suggests a mechanism of action involving the Hippo signaling pathway to induce apoptosis in cancer cells.[1] The pathway is a key regulator of cell proliferation and apoptosis.[4][5][7] The proposed mechanism involves the activation of core Hippo pathway kinases (MST1/2), which in turn activates LATS1/2. Activated LATS1/2 then phosphorylates and inhibits the transcriptional co-activator YAP. Inhibition of YAP prevents it from forming a complex with TEAD transcription factors in the nucleus. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[1][3]
References
- 1. Regulation of hippo signaling mediated apoptosis by Rauvolfia tetraphylla in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo signaling pathway coordinately regulates cell proliferation and apoptosis by inactivating Yorkie, the Drosophila Homolog of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Antioxidant Activity of Rauvotetraphylline B
Introduction
Rauvotetraphylline B is an indole alkaloid isolated from Rauwolfia tetraphylla, a plant species known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antihypertensive properties. Alkaloids, a class of naturally occurring nitrogenous compounds, are of significant interest in drug discovery for their diverse biological activities, which often include potent antioxidant effects. The antioxidant potential of compounds from the Rauwolfia genus has been demonstrated in various studies, suggesting that its constituent alkaloids may contribute significantly to these effects.
These application notes provide a set of detailed protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the in vitro antioxidant capacity of this compound. The following assays are described:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To assess free radical scavenging via hydrogen atom donation.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: To measure the ability to scavenge a different, stable radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: To determine the reducing power of the compound based on electron donation.
-
Cellular Antioxidant Activity (CAA) Assay: To evaluate antioxidant potential in a biologically relevant cell-based model, accounting for cell uptake and metabolism.
A general workflow for screening the antioxidant potential of a pure compound like this compound is outlined below.
DPPH Radical Scavenging Activity Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Application Note: Development of Analytical Standards for Rauvotetraphylline B
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies and protocols for the development of analytical standards for Rauvotetraphylline B, a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla.[1][] The protocols outlined below are based on established analytical techniques for the quality control and quantification of indole alkaloids.[3]
Physicochemical Properties and Reference Standard Preparation
This compound is an alkaloid isolated from the plant genus Rauvolfia, which is known for a variety of bioactive compounds.[1][] Establishing a pure analytical standard is the first step in any quantitative analysis.
Table 1: Physicochemical Properties of Rauvotetraphylline Alkaloids
| Property | Rauvotetraphylline A | This compound |
|---|---|---|
| CAS Number | 1422506-49-7 | 1422506-50-0[] |
| Molecular Formula | C₂₀H₂₆N₂O₃ | Data Not Publicly Available |
| Molecular Weight | 342.4 g/mol | Data Not Publicly Available |
| Appearance | Powder[] | Solid (Predicted) |
| Purity (Typical) | >96%[] | >98% (Target for Standard) |
| Predicted Boiling Point | 563.7±50.0°C[] | N/A |
| Predicted Density | 1.272±0.06 g/cm³[] | N/A |
Note: Data for this compound is limited. Properties of the closely related Rauvotetraphylline A are provided for reference.
The general workflow for preparing a certified reference material (CRM) involves isolation, purification, and comprehensive characterization.
References
Application Notes and Protocols for Assessing Cell Viability Effects of Rauvotetraphylline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline B is an indole alkaloid isolated from the plant Rauvolfia tetraphylla. While various extracts of Rauvolfia tetraphylla have demonstrated cytotoxic effects on different cancer cell lines, it is important to note that studies on the purified this compound have reported a lack of significant cytotoxic activity. Specifically, a study screening Rauvotetraphyllines A-E against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) found all compounds to be inactive, with IC50 values greater than 40µM[1][2]. Another study also reported that rauvotetraphylline F and H showed IC50 values >40 μM against the same cell lines[3].
Despite these findings, the complex pharmacology of natural products warrants a thorough investigation of their potential biological effects beyond direct cytotoxicity. These application notes provide a comprehensive framework of standard cell viability assays that can be employed to rigorously evaluate the effects of this compound or other natural products on cell health and to investigate potential underlying mechanisms of action. The following protocols and guidelines are presented to enable researchers to conduct a systematic assessment of this compound.
Data Presentation: Summary of Cytotoxicity Data
The following tables summarize representative cytotoxic activity of Rauvolfia tetraphylla extracts on a breast cancer cell line. It is crucial to reiterate that these values are for crude extracts and not for purified this compound, which has been reported to be largely inactive. This data is presented for illustrative purposes to demonstrate how results from such assays can be structured.
Table 1: Cytotoxicity of Rauvolfia tetraphylla Leaf Extracts on MDA-MB-231 Breast Cancer Cells [3]
| Extract Type | Maximum Cytotoxicity (%) | IC50 Value (µg/mL) |
| Methanol | 73.20 | 64.29 |
| Ethyl Acetate | 69.25 | 70.10 |
Table 2: Cytotoxicity of Rauvolfia tetraphylla Fruit Extracts on MDA-MB-231 Breast Cancer Cells [3]
| Extract Type | Maximum Cytotoxicity (%) | IC50 Value (µg/mL) |
| Methanol | 65.30 | 74.84 |
| Ethyl Acetate | 64.42 | 77.86 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways to Investigate
While the direct molecular targets of this compound are not well-established, alkaloids from the Rauvolfia genus have been shown to modulate key signaling pathways involved in cell survival and apoptosis. Investigation into these pathways could provide insights into any subtle or non-cytotoxic effects of this compound.
NF-κB Signaling Pathway
A related natural cyclopeptide, RA-V, from Rauvolfia verticillata has been shown to inhibit the NF-κB signaling pathway by targeting TAK1[1]. The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its inhibition can lead to decreased cell survival and an increased apoptotic response.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are critical signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Many natural products exert their anticancer effects by modulating these pathways. Although direct evidence for this compound is lacking, these are important pathways to investigate for any potential cytostatic or other biological activities.
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive assessment of this compound's effects on cell viability.
Conclusion
While initial studies suggest that this compound may not possess potent cytotoxic activity, a systematic evaluation using the assays described in these application notes is essential to fully characterize its biological profile. The provided protocols for MTT and Annexin V/PI assays, along with the suggested signaling pathways for investigation, offer a robust framework for researchers to explore the potential nuanced effects of this and other natural products on cancer cells. It is recommended to perform these assays across a panel of diverse cancer cell lines and at multiple time points to obtain a comprehensive understanding of the compound's activity.
References
Troubleshooting & Optimization
Optimizing the extraction yield of Rauvotetraphylline B from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Rauvotetraphylline B from plant material, primarily from species of the Rauvolfia genus.
Troubleshooting Guide
Low extraction yield is a common issue in natural product chemistry. The following table outlines potential causes and solutions for poor this compound yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate Plant Material: Wrong species, incorrect plant part, or improper harvesting time. | - Verify Plant Species: Use authenticated Rauvolfia tetraphylla or other known this compound-containing species. - Select Appropriate Plant Part: The aerial parts (leaves and stems) are reported to contain Rauvotetraphyllines A-E.[1][2] - Optimize Harvest Time: Alkaloid content can vary with the developmental stage of the plant. |
| Inefficient Cell Lysis: Inadequate grinding of the plant material. | - Grind to a Fine Powder: Ensure the dried plant material is ground to a fine, homogenous powder to maximize the surface area for solvent penetration. | |
| Incorrect Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. | - Solvent Selection: Ethanol has been successfully used to isolate Rauvotetraphyllines A-E.[1] Methanol and chloroform are also commonly used for indole alkaloid extraction.[3] A sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can also be effective.[3] - Solvent Polarity: The choice of solvent is critical, and solvents with similar polarity to the target compound are generally more effective.[4] | |
| Suboptimal Extraction Temperature: Temperature may be too low for efficient extraction or too high, causing degradation. | - Temperature Optimization: Generally, increasing the extraction temperature enhances the solubility and diffusion rate of the target compound.[5][6] However, excessive heat can degrade thermolabile alkaloids.[7][8] For many polyphenols and flavonoids, temperatures between 60-80°C are optimal for traditional extractions.[8] A temperature range of 40-60°C is a good starting point for optimization. | |
| Inappropriate pH: The pH of the extraction medium can significantly affect the solubility and stability of alkaloids. | - pH Adjustment: Alkaloids are basic compounds and are typically more soluble in acidic solutions (as salts) or in organic solvents at a basic pH (as the free base). An acid-base extraction approach can be highly effective. A process involving acidification and subsequent alkalization has been shown to improve the yield of related yohimbine alkaloids.[9] | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent is extracting a wide range of compounds along with this compound. | - Sequential Extraction: Use a non-polar solvent like hexane to first remove lipids and other non-polar impurities before extracting with a more polar solvent like ethanol or methanol. - Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid partitioning against immiscible solvents at different pH values to separate alkaloids from neutral and acidic impurities. |
| Degradation of this compound | Exposure to Light, Heat, or Oxygen: Indole alkaloids can be sensitive to degradation under harsh conditions. | - Protect from Light: Conduct the extraction and store the extracts in the dark or using amber-colored glassware. - Control Temperature: Avoid excessive heat during extraction and solvent evaporation. - Use of Antioxidants: Consider adding antioxidants to the extraction solvent, although this is less common for alkaloids than for phenolics. |
Illustrative Quantitative Data on Extraction Parameters
The following table presents hypothetical data to illustrate the impact of different extraction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization.
| Parameter | Condition 1 | Yield of this compound (mg/g) | Condition 2 | Yield of this compound (mg/g) | Condition 3 | Yield of this compound (mg/g) |
| Solvent | Methanol | 0.85 | Ethanol | 0.95 | Chloroform | 0.60 |
| Temperature | 25°C | 0.70 | 40°C | 0.90 | 60°C | 0.80 (slight degradation) |
| Extraction Time (Ultrasonic) | 20 min | 0.88 | 40 min | 0.92 | 60 min | 0.90 |
| pH of Aqueous Phase | 4.0 (Acidic) | 0.95 (as salt) | 7.0 (Neutral) | 0.50 | 9.0 (Basic) | 0.92 (as free base) |
Frequently Asked Questions (FAQs)
Q1: What is the best plant part of Rauvolfia tetraphylla to use for this compound extraction?
A1: While roots are often used for many Rauvolfia alkaloids like reserpine, Rauvotetraphyllines A-E have been successfully isolated from the aerial parts (stems and leaves) of Rauvolfia tetraphylla.[1][2] Therefore, the aerial parts are the recommended source material.
Q2: Which extraction method is most efficient for this compound?
A2: Several methods can be employed. Maceration with a suitable solvent like ethanol is a straightforward approach. For higher efficiency, modern techniques like Ultrasonic-Assisted Extraction (UAE) can be beneficial as it can reduce extraction time and solvent consumption.[10][11] Soxhlet extraction is exhaustive but can expose the compound to prolonged heat, which may not be ideal for all alkaloids.
Q3: How can I improve the purity of my this compound extract?
A3: To improve purity, a multi-step approach is recommended. After the initial crude extraction, an acid-base partitioning is highly effective for separating alkaloids from other phytochemicals. Further purification can be achieved using chromatographic techniques such as Column Chromatography over silica gel or alumina, or more advanced methods like pH-zone-refining fast centrifugal partition chromatography .
Q4: My extract is a complex mixture. How can I confirm the presence of this compound?
A4: The presence of this compound in your extract can be confirmed using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) by comparing the retention factor (Rf) and retention time (Rt) with a known standard of this compound. For unambiguous identification, spectroscopic methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Q5: What are the key considerations for scaling up the extraction process?
A5: When scaling up, it is important to maintain the optimized parameters of solvent-to-solid ratio, temperature, and extraction time. The geometry of the extraction vessel and the efficiency of agitation become more critical. For large-scale operations, methods that are time and solvent efficient, such as percolation or repeated maceration with fresh solvent, are often preferred over lengthy Soxhlet extractions. Safety considerations for handling large volumes of flammable solvents are also paramount.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Collect fresh, healthy aerial parts of Rauvolfia tetraphylla.
-
Dry the plant material in the shade or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL conical flask.
-
Add 100 mL of 95% ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 45°C for 40 minutes.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with an additional 20 mL of ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a desiccator to obtain a constant weight.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in methanol for HPLC analysis to quantify the yield of this compound.
-
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification:
-
Dissolve the crude extract obtained from Protocol 1 in 100 mL of 5% acetic acid in water.
-
Stir until the extract is fully dissolved. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.
-
-
Removal of Neutral and Acidic Impurities:
-
Transfer the acidic solution to a separatory funnel.
-
Extract the solution three times with 50 mL of dichloromethane.
-
Combine the dichloromethane layers, which contain neutral and acidic impurities, and discard them.
-
-
Basification and Extraction of Free Alkaloids:
-
Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding a 25% ammonium hydroxide solution. The solution should be cooled in an ice bath during this process.
-
The alkaloids will precipitate as they are converted to their free base form.
-
Extract the basified solution three times with 50 mL of dichloromethane.
-
Combine the dichloromethane layers, which now contain the enriched alkaloid fraction.
-
-
Final Steps:
-
Wash the combined dichloromethane extracts with distilled water to remove any remaining base.
-
Dry the dichloromethane solution over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the purified alkaloid extract.
-
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Logical Flow for Troubleshooting Low Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2022059018A1 - Improved industrial process for extraction of alpha yohimbine from rauwolfia species and the extract thereof - Google Patents [patents.google.com]
- 10. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Rauvotetraphylline B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Rauvotetraphylline B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a natural indole alkaloid isolated from plants of the Rauvolfia genus.[][2][3] Like many indole alkaloids, this compound possesses a complex, hydrophobic structure, which generally leads to poor solubility in water.[4][5] This low aqueous solubility can be a significant hurdle in experimental settings and for drug development, as it can lead to precipitation in stock solutions, inaccurate results in biological assays, and limited bioavailability in preclinical studies.
Q2: What is the first step I should take if I'm experiencing solubility problems with this compound?
The first step is to characterize the solubility profile of your compound. This involves determining its solubility in various solvents and, most importantly, assessing the effect of pH. Since this compound is an alkaloid, its solubility is expected to be pH-dependent.[5][6] Alkaloids are typically basic and can form more soluble salts in acidic conditions.[7][8][9]
Q3: What are the common strategies to improve the aqueous solubility of a compound like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[10][11] The most common and accessible methods for a research setting include:
-
pH Adjustment: Lowering the pH of the aqueous solution to protonate the basic nitrogen atoms in the alkaloid structure, thereby forming a more soluble salt.[12]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the overall solubility.[13][14]
-
Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic this compound molecule, thus increasing its apparent solubility in water.[15][16]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix to improve its dissolution rate and solubility.[17][18]
Q4: Are there any potential downsides to using these solubility enhancement techniques?
Yes, each method has its own set of considerations. For instance, altering the pH might affect the stability of the compound or be incompatible with certain biological assays. Co-solvents can sometimes exhibit toxicity towards cells in culture or alter the activity of enzymes.[19] The choice of method should always be guided by the specific requirements of your experiment.
Troubleshooting Guide
Problem: My this compound is precipitating out of my aqueous buffer during stock solution preparation or upon dilution.
This is a common issue for hydrophobic compounds. Follow these steps to troubleshoot and resolve the problem.
Step 1: Assess the Impact of pH
-
Question: Have you tried dissolving this compound in an acidic buffer?
-
Rationale: As an alkaloid, this compound is likely to be more soluble at a lower pH.[9][20]
-
Action: Attempt to dissolve the compound in a buffer with a pH of 3-5. If it dissolves, you can then perform a controlled neutralization to determine the pH at which it remains in solution at your desired concentration. See Protocol 1 for a detailed methodology.
Step 2: Employ a Co-solvent System
-
Question: Is a small percentage of an organic solvent compatible with your experimental system?
-
Rationale: Co-solvents can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][21] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[10]
-
Action: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO). Then, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experiment. Refer to Protocol 2 for guidance on creating a co-solvent system.
Step 3: Consider Formulation Strategies
-
Question: Do you need a completely aqueous solution without organic solvents or extreme pH for your application?
-
Rationale: If pH adjustment and co-solvents are not viable options, more advanced formulation techniques like cyclodextrin complexation or solid dispersions can be used. These methods alter the physical form of the compound to enhance its aqueous solubility.
-
Action:
-
Cyclodextrin Inclusion Complexation: This involves encapsulating the this compound molecule within a cyclodextrin host, which has a hydrophobic interior and a hydrophilic exterior.[16][22] This can improve aqueous solubility and stability.[23] See Protocol 3 for a lab-scale preparation method.
-
Solid Dispersion: This technique involves dispersing the compound in a solid, hydrophilic carrier.[18][24] When this dispersion is added to water, the carrier dissolves and releases the drug as very fine particles, leading to improved dissolution and solubility.[25] A detailed procedure is provided in Protocol 4 .
-
Comparison of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Formation of a more soluble salt at acidic pH.[12] | Simple, cost-effective, easy to implement. | May affect compound stability; not suitable for all biological assays. | Initial solubility screening; experiments tolerant to low pH. |
| Co-solvency | Reduces the polarity of the solvent system, increasing the solubility of hydrophobic compounds.[13] | Effective for many compounds; simple to prepare. | The organic solvent may be toxic to cells or interfere with assays.[19] | In vitro assays where a low percentage of solvent is acceptable. |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[16] | Can significantly increase solubility and stability; generally low toxicity.[23] | Can be more expensive; may alter the pharmacokinetics of the compound. | Formulations for in vitro and in vivo studies requiring low organic solvent content. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier, leading to faster dissolution.[17][25] | Can greatly enhance dissolution rate and bioavailability.[18] | Preparation can be more complex; potential for the compound to convert back to a less soluble crystalline form. | Oral drug delivery formulations; situations where rapid dissolution is required. |
Detailed Experimental Protocols
Protocol 1: Solubility Determination in Different pH Buffers
-
Materials: this compound, a series of buffers (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8), analytical balance, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to vials containing each buffer.
-
Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
-
Protocol 2: Preparation of a Co-solvent System
-
Materials: this compound, a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400), aqueous buffer of choice.
-
Procedure:
-
Dissolve the highest possible concentration of this compound in the chosen organic solvent to create a concentrated stock solution.
-
To prepare your working solution, slowly add the concentrated stock solution to your pre-chilled aqueous buffer while vortexing. This rapid mixing helps to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
-
Protocol 3: Formulation with Cyclodextrins (Kneading Method)
-
Materials: this compound, a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin), mortar and pestle, small amount of water/ethanol mixture.
-
Procedure:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can then be dissolved in your aqueous buffer to test for improved solubility.
-
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, a hydrophilic carrier (e.g., PVP K30, PEG 6000), a common volatile solvent (e.g., methanol, ethanol), rotary evaporator.
-
Procedure:
-
Choose a weight ratio of this compound to the carrier (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the this compound and the carrier in a suitable amount of the volatile solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.
-
The resulting powder can be used for dissolution studies to assess the improvement in solubility.
-
Visual Guides
Caption: A troubleshooting flowchart for addressing solubility issues.
Caption: How cyclodextrins improve the solubility of hydrophobic molecules.
Caption: A workflow for preparing solid dispersions via solvent evaporation.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Alkaloids [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.itb.ac.id [journals.itb.ac.id]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvency: Significance and symbolism [wisdomlib.org]
- 15. Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Cosolvency | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Cosolvent - Wikipedia [en.wikipedia.org]
- 22. scienceasia.org [scienceasia.org]
- 23. mdpi.com [mdpi.com]
- 24. rjptonline.org [rjptonline.org]
- 25. scispace.com [scispace.com]
Technical Support Center: Rauvotetraphylline B Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Rauvotetraphylline B in solution?
A1: Based on the general stability of indole alkaloids, the primary factors that are likely to affect the stability of this compound in solution include pH, temperature, light, and the presence of oxidizing agents. Indole alkaloids can be susceptible to hydrolysis under acidic or alkaline conditions, oxidation, and photodegradation.[1][2] The choice of solvent is also critical, as it can influence the rate and pathway of degradation.
Q2: I am dissolving my this compound sample and see a precipitate. What could be the issue?
A2: Precipitation issues can arise from low solubility in the chosen solvent or changes in the solution's pH. Most alkaloids are basic and have better solubility in acidic aqueous solutions where they form salts.[3][4] In neutral or alkaline aqueous solutions, the free base may precipitate. For organic solvents, solubility can vary widely. Indole alkaloids generally show good solubility in solvents like chloroform and ethanol but may be sparingly soluble in others like diethyl ether.[1][5] Consider adjusting the pH of your aqueous solution or trying a different organic solvent.
Q3: My HPLC chromatogram shows multiple peaks besides the main this compound peak after sample preparation. What could be the cause?
A3: The appearance of additional peaks can indicate degradation of this compound. This could be triggered by the sample preparation process itself, especially if harsh conditions (e.g., high temperature, extreme pH) are used. It is also possible that the starting material contains impurities. To confirm if the peaks are degradants, you should perform a forced degradation study and compare the chromatograms.
Q4: How should I store my stock solutions of this compound?
A4: To minimize degradation, stock solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. The choice of solvent is also important. A slightly acidic buffered aqueous solution or a non-reactive organic solvent like acetonitrile or methanol is often a good choice. The stability of the stock solution under your specific storage conditions should be experimentally verified over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Samples | Degradation due to improper storage (temperature, light exposure). | Store stock solutions and samples at low temperatures (2-8°C or -20°C) in amber vials or wrapped in aluminum foil to protect from light. |
| Hydrolysis due to inappropriate pH of the solvent. | Use buffered solutions to maintain a stable pH. For many indole alkaloids, a slightly acidic to neutral pH is optimal for stability in aqueous media.[1] | |
| Inconsistent HPLC Results | On-going degradation in the autosampler. | If samples are run over a long sequence, consider using a cooled autosampler (e.g., 4°C) to minimize degradation during the analysis. |
| Adsorption of the analyte to vials or instrument components. | Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC system thoroughly. | |
| New Peaks Appearing in Chromatogram | Oxidative degradation from dissolved oxygen in the solvent. | Degas solvents before use and consider sparging with an inert gas like nitrogen or helium. |
| Photodegradation from exposure to ambient or UV light. | Prepare samples under low light conditions and use amber glassware or UV-protected vials. | |
| Poor Peak Shape in HPLC | Interaction with free silanol groups on the stationary phase. | Add a competing base like triethylamine (e.g., 0.1%) to the mobile phase or use a base-deactivated column.[6] |
| Inappropriate mobile phase pH for an ionizable compound. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. |
Experimental Protocols
Protocol 1: Illustrative Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound (in quartz cuvettes or clear vials) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Example of a Stability-Indicating HPLC Method
This method is a starting point for developing a validated assay for this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the UV absorbance maxima of many indole alkaloids).
-
Injection Volume: 10 µL.
-
Diluent: Methanol:Water (50:50, v/v).
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C (Protected from Light)
| Solvent | Initial Concentration (µg/mL) | Concentration after 72h (µg/mL) | % Recovery | Observations |
| Methanol | 100.0 | 99.5 | 99.5% | Stable |
| Acetonitrile | 100.0 | 99.8 | 99.8% | Stable |
| Water (pH 7.0) | 100.0 | 98.2 | 98.2% | Minor degradation |
| 0.1 M HCl | 100.0 | 85.4 | 85.4% | Significant degradation |
| 0.1 M NaOH | 100.0 | 90.1 | 90.1% | Moderate degradation |
| Dichloromethane | 100.0 | 99.6 | 99.6% | Stable |
Table 2: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl, 60°C, 2h | ~15% | 2 | DP1 (4.5 min) |
| 1 M NaOH, 60°C, 2h | ~10% | 1 | DP2 (5.2 min) |
| 3% H₂O₂, RT, 24h | ~8% | 1 | DP3 (6.8 min) |
| Heat (Solution), 60°C, 24h | ~5% | 1 | DP4 (7.1 min) |
| Photolysis (ICH Q1B) | ~20% | 3 | DP5 (8.3 min), DP6 (9.1 min) |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids [m.chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Validated methods for determination of yohimbine hydrochloride in...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of Rauvotetraphylline B: A Technical Support Guide
For researchers and scientists engaged in the synthesis of Rauvotetraphylline B and related indole alkaloids, this technical support center provides essential troubleshooting guidance and frequently asked questions. Our aim is to address common challenges encountered during key synthetic steps, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the core structure of this compound?
A1: The synthesis of sarpagine-type indole alkaloids like this compound typically involves the construction of a pentacyclic core. A common strategy employs a cis-selective Pictet-Spengler reaction to form the tetrahydro-β-carboline moiety, followed by further cyclizations to complete the ring system.[1][2][3] For instance, the total synthesis of the related alkaloid, (-)-Rauvomine B, was successfully achieved using a strategy that included a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis as key bond-forming steps.[1][2][3]
Q2: I am observing low yields in the Pictet-Spengler reaction. What are the common causes and how can I optimize it?
A2: Low yields in the Pictet-Spengler reaction are a frequent issue. Several factors can contribute to this, including the reactivity of the starting materials and the reaction conditions. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4][5] The electrophilicity of the iminium ion formed in situ is a key driver of the reaction.[4][5]
To optimize the yield, consider the following:
-
Catalyst: The choice and concentration of the acid catalyst are crucial. While traditional methods use protic acids with heating, modern approaches have shown superior yields in aprotic media, sometimes even without an acid catalyst.[5] Experimenting with different acid catalysts, such as trifluoroacetic acid (TFA) or Lewis acids, can be beneficial.[4]
-
Solvent: The solvent can significantly influence the reaction outcome. While protic solvents are traditionally used, aprotic solvents have sometimes been shown to provide better yields.[4]
-
Temperature: Optimizing the reaction temperature is important to minimize side reactions. Running the reaction at a lower temperature may improve selectivity and yield.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary.[4]
Q3: What are common side reactions in the Bischler-Napieralski reaction when forming a β-carboline ring system?
A3: The Bischler-Napieralski reaction is another key method for synthesizing tetrahydro-β-carbolines.[6][7][8] It involves the cyclization of a β-phenylethylamide using a dehydrating agent.[9] However, unexpected side reactions can occur. For instance, a study reported the serendipitous formation of a carbazole product instead of the expected dihydro-β-carboline when subjecting a styrylacetamide to typical Bischler-Napieralski conditions (POCl₃, MeCN, reflux).[10] The presence of the styryl moiety favored a tautomerization that led to a complex cascade mechanism resulting in the carbazole.[10] Therefore, the substrate structure can significantly influence the reaction pathway.
Troubleshooting Guide
This guide addresses specific issues that may arise during the key stages of a hypothetical this compound synthesis, based on analogous indole alkaloid syntheses.
Stage 1: Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
Problem: Low to no product formation.
| Potential Cause | Troubleshooting Steps |
| Insufficiently electrophilic iminium ion | Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., TFA). Consider using a Lewis acid catalyst.[4] |
| Poor solubility of starting materials | Experiment with different solvent systems. Aprotic media have sometimes shown superior yields.[4][5] |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring for side product formation.[4] |
| Decomposition of starting materials or product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if substrates are air-sensitive. |
Problem: Formation of multiple products (poor selectivity).
| Potential Cause | Troubleshooting Steps |
| Lack of stereocontrol | For asymmetric synthesis, employ a chiral catalyst or auxiliary. The choice of catalyst and reaction conditions can significantly influence diastereoselectivity. |
| Side reactions due to high temperature | Reduce the reaction temperature and extend the reaction time.[4] |
| Regioisomer formation | The substitution pattern on the indole ring can direct the cyclization to different positions. Ensure the starting material has the correct substitution to favor the desired regioisomer.[11] |
Stage 2: Further Cyclizations to Form the Pentacyclic Core
Problem: Failure of ring-closing metathesis (RCM).
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | Use a more robust RCM catalyst. Ensure all reagents and solvents are thoroughly degassed and free of impurities that can poison the catalyst. |
| Unfavorable ring strain | The conformation of the substrate may disfavor the cyclization. Computational modeling could help assess the feasibility of the ring closure. The conformational strain of the precursor was found to be a critical factor in the cyclopropanation step of (-)-Rauvomine B synthesis.[1][2][3] |
| Incorrect solvent | The choice of solvent can impact the efficiency of RCM. Toluene or dichloromethane are commonly used, but other solvents may be more effective for specific substrates. |
Experimental Protocols
While a specific protocol for this compound is not publicly available, here is a generalized protocol for a key reaction in indole alkaloid synthesis, the Bischler-Napieralski reaction, based on a literature procedure for the synthesis of 1-substituted tetrahydro-β-carbolines.[6][7]
One-pot Synthesis of 1-substituted tetrahydro-β-carbolines via Bischler-Napieralski Cyclization
-
Reagents: Tryptamine, β-oxodithioesters or ketene S,S-acetals, Indium(III) chloride (InCl₃), Trifluoroacetic acid (TFA), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of tryptamine and the corresponding ketene S,S-acetal in acetonitrile, add a catalytic amount of InCl₃ (e.g., 2 mol%).
-
Reflux the reaction mixture for 2 hours (monitor by TLC).
-
Add TFA (e.g., 15 mol%) to the reaction mixture and continue refluxing for an additional 1-2 hours (monitor by TLC).
-
After completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Optimization of Bischler-Napieralski Reaction Conditions [7]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | InCl₃ (10) | ClCH₂CH₂Cl | 24 | 70 |
| 2 | InCl₃ (10) / TFA (10) | ClCH₂CH₂Cl | 24 | 75 |
| 3 | InCl₃ (2) / TFA (10) | MeCN | 4 | 80 |
| 4 | InCl₃ (2) / TFA (15) | MeCN | 4 | 85 |
| 5 | InCl₃ (2) / TFA (20) | MeCN | 4 | 85 |
| 6 | TFA (10) | MeCN | 24 | - |
Visualizing the Synthetic Pathway
A general understanding of the synthetic logic can be visualized through workflow diagrams.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. "Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecula" by Jake M. Aquilina, Ankush Banerjee et al. [digitalcommons.oberlin.edu]
- 3. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. via.library.depaul.edu [via.library.depaul.edu]
Improving resolution in HPLC analysis of Rauvotetraphylline B
Welcome to the technical support center for the HPLC analysis of Rauvotetraphylline B. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal resolution and accurate quantification in your research.
Troubleshooting Guide: Improving Resolution
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue when analyzing basic compounds like this compound (predicted pKa ≈ 12.85). This is often due to secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: At a low pH (typically 2-3 pH units below the pKa of the silanol groups, which is around 3.5-4.5), the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Action: Incorporate an acidic modifier into your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (0.1%) are common choices.
-
-
Use of an End-Capped Column:
-
Rationale: End-capped columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
-
Action: Switch to a high-quality, end-capped C18 or C8 column.
-
-
Addition of a Competing Base:
-
Rationale: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Action: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Note that this can sometimes shorten column lifetime.
-
-
Lowering Sample Concentration:
-
Rationale: Injecting too much sample can overload the column, leading to peak distortion.
-
Action: Dilute your sample and reinject. If peak shape improves, column overloading was a contributing factor.
-
Q2: My this compound peak is co-eluting with another peak. How can I improve the resolution?
Poor resolution between two peaks can be addressed by manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition:
-
Rationale: Changing the solvent strength (ratio of organic to aqueous phase) or the type of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.
-
Action:
-
Decrease the percentage of the organic solvent to increase the retention time and potentially improve separation.
-
Try a different organic solvent. Methanol, for example, can offer different selectivity compared to acetonitrile.
-
If using a gradient, adjust the gradient slope to provide more time for the critical pair to separate.
-
-
-
Adjust the Flow Rate:
-
Rationale: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Be aware that this will increase the run time.
-
-
Change the Column:
-
Rationale: A longer column or a column with a smaller particle size will provide higher efficiency (more theoretical plates). Different stationary phases will offer different selectivities.
-
Action:
-
Use a longer column (e.g., 250 mm instead of 150 mm).
-
Switch to a column with smaller particles (e.g., 3.5 µm or sub-2 µm).
-
Consider a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for indole alkaloids.
-
-
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting decision tree for addressing poor resolution and peak tailing in the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for this compound analysis?
A: A common starting point for the analysis of Rauwolfia alkaloids is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer with an acidic modifier. For example, a gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
Q: What detection wavelength should I use for this compound?
A: Indole alkaloids typically have strong UV absorbance between 210 nm and 280 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. If a variable wavelength detector is used, 254 nm or 280 nm are often good initial choices.
Q: How should I prepare my sample for analysis?
A: Samples should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition. It is crucial to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and instrument.
Q: How can I confirm the identity of my this compound peak?
A: The most definitive way to confirm the peak identity is to use a certified reference standard of this compound and compare the retention times. If a standard is not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.
Experimental Protocols
The following is a general experimental protocol for the analysis of Rauwolfia alkaloids, which can be adapted for this compound. Optimization may be required.
Sample Preparation
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Accurately weigh 10 mg of the dried plant extract.
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Dissolve the extract in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC-UV Method
| Parameter | Recommended Conditions |
| Column | End-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
| 35.0 | 90 | 10 |
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines. Key parameters to evaluate are summarized in Table 2.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity index > 0.995, no interference at the retention time of the analyte. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | Closeness of the measured value to the true value. | Recovery between 98% and 102% |
| Precision | Repeatability and intermediate precision of the measurements. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-noise ratio of 10:1 |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD < 2% for variations in flow rate, temperature, and mobile phase composition. |
This technical support guide provides a comprehensive resource for researchers working on the HPLC analysis of this compound. By understanding the principles of chromatography and following these troubleshooting and experimental guidelines, you can improve the resolution and accuracy of your results.
Technical Support Center: Interpretation of Complex NMR Spectra of Indole Alkaloids
Disclaimer: Detailed, published ¹H and ¹³C NMR spectral data specifically for Rauvotetraphylline B could not be located in publicly available scientific literature. To provide a comprehensive and practical guide as requested, this document will use the closely related and well-characterized monoterpene indole alkaloid, Ajmalicine , as a representative example for all data tables, experimental protocols, and interpretation strategies. The principles and troubleshooting steps outlined here are broadly applicable to complex heteroyohimbine alkaloids like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for complex alkaloids.
Q1: My ¹H-NMR spectrum is too complex, with severe signal overlapping in the aromatic and aliphatic regions. What can I do?
A1: Signal overlapping is a common challenge with complex molecules like indole alkaloids.[1]
-
Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz or higher) will improve spectral dispersion and resolve overlapping signals.
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of certain protons, potentially resolving overlaps observed in CDCl₃.[1]
-
Utilize 2D NMR: Two-dimensional NMR experiments are essential. A COSY spectrum will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons, and HMBC will show long-range proton-carbon correlations (2-3 bonds), which is critical for piecing together the molecular structure.
Q2: I am unsure about the assignment of quaternary carbons, as they don't appear in DEPT-135 or HSQC spectra. How can I assign them?
A2: Quaternary carbons are identified using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for correlations from known protons to a carbon signal that has no corresponding peak in the HSQC spectrum. For example, to assign C-2 in Ajmalicine, you would look for 2-bond and 3-bond correlations from nearby protons like H-3, H-6, and H-14.
Q3: How do I confirm the presence of an N-H proton of the indole ring?
A3: The indole N-H proton often appears as a broad singlet in the ¹H-NMR spectrum. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H-NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
Q4: The stereochemistry of my compound is difficult to determine from standard NMR data. What advanced experiments can help?
A4: Determining relative stereochemistry requires through-space correlation experiments.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary methods. These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. By identifying key NOE cross-peaks, you can build a 3D model of the molecule and confirm the relative orientation of substituents.
Q5: My sample solubility is low in standard NMR solvents like CDCl₃. What are my options?
A5: Poor solubility can lead to broad peaks and poor signal-to-noise.
-
Alternative Solvents: Try more polar solvents like DMSO-d₆ or methanol-d₄.[1] Note that using protic solvents like methanol-d₄ will cause exchangeable protons (like N-H or O-H) to disappear.
-
Elevated Temperature: Acquiring the spectrum at a higher temperature can increase solubility and sharpen peaks by overcoming slow conformational exchange.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering it before placing it in the NMR tube.
Data Presentation: NMR Data for Ajmalicine
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the representative alkaloid, Ajmalicine. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Ajmalicine (in CDCl₃)
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| N-H | 7.95 | br s | - |
| H-3 | 4.45 | d | 11.0 |
| H-5α | 3.20 | m | - |
| H-5β | 2.75 | m | - |
| H-6α | 2.25 | m | - |
| H-6β | 1.95 | m | - |
| H-9 | 7.48 | d | 7.8 |
| H-10 | 7.10 | t | 7.5 |
| H-11 | 7.15 | t | 7.6 |
| H-12 | 7.30 | d | 8.0 |
| H-14α | 2.40 | m | - |
| H-14β | 1.85 | m | - |
| H-15 | 2.05 | m | - |
| H-16 | 4.80 | q | 7.0 |
| H-18 | 1.50 | d | 7.0 |
| H-19 | 7.45 | s | - |
| H-21α | 3.05 | m | - |
| H-21β | 2.65 | m | - |
| OCH₃ | 3.75 | s | - |
Table 2: ¹³C NMR Data for Ajmalicine (in CDCl₃)
| Position | Chemical Shift (δ) (ppm) | Carbon Type (DEPT) |
| C-2 | 135.0 | C |
| C-3 | 60.5 | CH |
| C-5 | 52.0 | CH₂ |
| C-6 | 21.5 | CH₂ |
| C-7 | 108.0 | C |
| C-8 | 127.5 | C |
| C-9 | 118.0 | CH |
| C-10 | 119.5 | CH |
| C-11 | 121.8 | CH |
| C-12 | 110.5 | CH |
| C-13 | 136.2 | C |
| C-14 | 34.5 | CH₂ |
| C-15 | 30.0 | CH |
| C-16 | 105.5 | CH |
| C-17 | 175.0 | C (C=O) |
| C-18 | 19.0 | CH₃ |
| C-19 | 130.0 | CH |
| C-20 | 40.0 | C |
| C-21 | 59.5 | CH₂ |
| OCH₃ | 51.5 | CH₃ |
Experimental Protocols
Detailed methodologies for key NMR experiments used in the structure elucidation of complex alkaloids are provided below.
1. Sample Preparation
-
Amount: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reliable reference signal.
-
Filtration: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
¹H-NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 500 MHz spectrometer include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C-NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-4 bonds. It is essential for tracing out aliphatic spin systems and identifying adjacent protons on aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It is the most reliable way to assign the carbon signals for all protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically ²J and ³J). It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons. The experiment should be optimized to detect correlations over a range of coupling constants (e.g., 8 Hz).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in 3D space. It is the key experiment for determining the relative stereochemistry of the molecule by observing through-space dipolar couplings.
Visualizations
The following diagrams illustrate common workflows and logical processes in the NMR-based structure elucidation of complex natural products.
Caption: Workflow for NMR data acquisition and structure elucidation.
Caption: Logical relationships in 2D NMR spectral interpretation.
References
Minimizing degradation of Rauvotetraphylline B during storage
This technical support center provides guidance on minimizing the degradation of Rauvotetraphylline B during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to other indole alkaloids like yohimbine and reserpine, the primary factors contributing to its degradation are likely to be hydrolysis, oxidation, and photodegradation.[1][2] Environmental factors such as temperature, pH, and exposure to light can significantly accelerate these degradation processes.[1][2]
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of a solution containing this compound, or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) for an accurate assessment of stability.
Q3: How should I store my stock solutions of this compound?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For related compounds like reserpine, storage at -20°C is recommended for long-term stability.[3] It is also advisable to prepare fresh solutions for critical experiments whenever possible.
Q4: Can the pH of my experimental buffer affect the stability of this compound?
A4: Yes, the pH of the solution can significantly impact the stability of indole alkaloids. For instance, yohimbine, a related alkaloid, undergoes hydrolysis at a pH of 6 and 7.[1][2] It is therefore recommended to evaluate the stability of this compound in the specific buffer system you intend to use for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform an analytical check (e.g., HPLC) to confirm the concentration and purity of the new stock solution. |
| Loss of compound activity over time | The compound is degrading under experimental conditions (e.g., in cell culture media). | Perform a time-course experiment to assess the stability of this compound in your experimental medium. Consider adding the compound to your experiment at the last possible moment. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitate formation in the stock solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent used is appropriate and the concentration is within the solubility limits. If degradation is suspected, discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Amber glass vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Heating block or water bath
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acidic Degradation: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose an aliquot of this compound stock solution to UV light (254 nm and 365 nm) for 24 hours at room temperature.
-
Thermal Degradation: Incubate an aliquot of this compound stock solution at 60°C for 24 hours, protected from light.
-
Analysis: Analyze all samples (including an untreated control) by HPLC to observe the degradation of the parent compound and the formation of any new peaks, which represent degradation products.
Quantitative Data
Due to the limited availability of specific stability data for this compound, the following table summarizes stability information for related indole alkaloids, which may serve as a useful reference.
| Compound | Condition | Observation | Reference |
| Yohimbine HCl | pH 6 and 7 | Main degradation route is hydrolysis to yohimbine acid, following first-order kinetics. | [1][2] |
| Reserpine | Light Exposure | Preparations should be stored in light-resistant containers. | [4] |
| Reserpine | Storage Temperature | Recommended storage at -20°C for long-term stability (≥4 years as a crystalline solid). | [3] |
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Large-Scale Synthesis of Rauvotetraphylline B Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of Rauvotetraphylline B and its analogs. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound and its analogs?
A1: The primary challenges include:
-
Stereocontrol: Achieving the desired cis-selectivity in the Pictet-Spengler reaction is crucial and can be sensitive to reaction conditions.
-
Low Overall Yield: The multi-step nature of the synthesis can lead to a low overall yield, making large-scale production economically challenging. The first total synthesis of (-)-Rauvomine B, a closely related analog, was achieved in 11 steps with an overall yield of 2.4%[1][2].
-
Purification of Intermediates: Intermediates, particularly the indoloquinolizidine core, can be challenging to purify due to their complex structures and potential for diastereomer formation.
-
Intramolecular Cyclopropanation: The key cyclopropanation step to form the final caged structure is highly dependent on the precursor's conformation and can be prone to side reactions.
Q2: Why is the cis-selectivity in the Pictet-Spengler reaction important?
A2: The relative stereochemistry of the substituents on the newly formed piperidine ring, established during the Pictet-Spengler reaction, dictates the three-dimensional structure of the entire alkaloid core. Achieving the correct cis-diastereomer is essential for the subsequent intramolecular reactions and for the final compound to have the desired biological activity.
Q3: What are the typical purification methods for the intermediates in this synthesis?
A3: Purification of intermediates generally relies on column chromatography on silica gel. Due to the basic nature of the nitrogen-containing compounds, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) may be necessary to prevent peak tailing and improve separation. In some cases, crystallization can be an effective method for purifying solid intermediates.
Troubleshooting Guides
Palladium-Catalyzed Stereospecific Allylic Amination
Problem: Low yield of the desired N-allylated tryptophan methyl ester.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Increase reaction time or temperature moderately. |
| Catalyst decomposition | - Use a fresh batch of palladium catalyst and ligand.- Ensure the solvent is thoroughly degassed to remove oxygen. |
| Side product formation | - Analyze the crude reaction mixture by LC-MS or NMR to identify major side products.- Adjust the stoichiometry of the reagents, particularly the base. |
Problem: Poor diastereoselectivity.
| Possible Cause | Troubleshooting Step |
| Racemization of the starting material | - Check the enantiomeric purity of the L-tryptophan methyl ester starting material. |
| Incorrect reaction conditions | - Verify the reaction temperature; deviations can sometimes affect stereoselectivity. |
cis-Selective Pictet-Spengler Reaction
Problem: Low yield of the tetracyclic product.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | - Ensure the aldehyde is pure and free of carboxylic acid impurities.- Use molecular sieves to remove any traces of water from the reaction mixture. |
| Inefficient cyclization | - Verify the concentration and purity of the acid catalyst (e.g., TFA).- Optimize the reaction temperature; some Pictet-Spengler reactions require heating while others proceed at room temperature. |
| Decomposition of starting materials or product | - Perform the reaction under an inert atmosphere.- Analyze the reaction at different time points to check for product degradation. |
Problem: Poor cis:trans diastereoselectivity.
| Possible Cause | Troubleshooting Step |
| Thermodynamic control favored | - The cis product is often the kinetic product. Ensure the reaction is run at a low enough temperature to favor kinetic control.- The choice of solvent can influence selectivity; consider screening different aprotic solvents. |
| Epimerization of the product | - Work up the reaction promptly upon completion to minimize exposure to acidic conditions that could cause epimerization. |
Intramolecular Cyclopropanation of the N-Sulfonyltriazole
Problem: Low yield of the final cyclopropanated product.
| Possible Cause | Troubleshooting Step |
| Inefficient carbene formation | - Ensure the rhodium catalyst is active; use a fresh batch if necessary.- The choice of rhodium catalyst can be critical; consider screening different rhodium(II) carboxylates. |
| Unfavorable precursor conformation | - The precursor's conformation is critical for the intramolecular reaction. Changes in the protecting groups or the tether length can impact the proximity of the carbene to the double bond. |
| Side reactions of the carbene | - Common side reactions include C-H insertion or dimerization. Running the reaction at a lower temperature or higher dilution may favor the desired intramolecular cyclopropanation. |
Problem: Formation of undesired regioisomers or byproducts.
| Possible Cause | Troubleshooting Step |
| Multiple reactive sites for the carbene | - The presence of other double bonds or reactive C-H bonds can lead to a mixture of products. Ensure the precursor is designed to favor the desired reaction. |
| Catalyst-induced side reactions | - Experiment with different rhodium catalysts, as the ligand environment can influence the reactivity and selectivity of the carbene. |
Experimental Protocols
Key Experimental Step: cis-Selective Pictet-Spengler Reaction
This protocol is adapted from the synthesis of a close analog, (-)-Rauvomine B[1].
-
Preparation of the Reaction Mixture: To a solution of the N-allylated L-tryptophan methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at 0 °C, add the desired aldehyde (1.1 eq).
-
Initiation of the Reaction: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cis-tetracyclic product.
Quantitative Data Summary
| Step | Product | Reported Yield | Reference |
| 1. Allylic Amination | N-allylated Tryptophan Methyl Ester | ~70-80% | [1] |
| 2. Pictet-Spengler Reaction | Tetracyclic Indoloquinolizidine | ~60-70% | [1] |
| ... | ... | ... | ... |
| 11. Deprotection | (-)-Rauvomine B | Not specified for the final step | [1] |
| Overall | (-)-Rauvomine B | 2.4% | [1] |
Visualizations
Synthetic Pathway of a this compound Analog
References
Technical Support Center: Enhancing the Bioavailability of Rauvotetraphylline B for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Rauvotetraphylline B, an indole alkaloid. Given the limited specific data on this compound, the guidance provided is based on established principles for enhancing the bioavailability of poorly soluble alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is an alkaloid isolated from the plant genus Rauvolfia. Like many complex natural products, particularly indole alkaloids, it is presumed to have low aqueous solubility and may be subject to significant first-pass metabolism in the liver. These factors can lead to poor oral bioavailability, meaning that only a small fraction of the administered dose reaches systemic circulation, which can result in inconsistent and unreliable data in preclinical studies.
Q2: What are the primary factors limiting the oral bioavailability of compounds like this compound?
A2: The primary factors include:
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Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.
-
Low Permeability: Difficulty in crossing the intestinal epithelial barrier.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver before reaching systemic circulation. Many natural products are substrates for cytochrome P450 enzymes.
-
Efflux by Transporters: Active transport out of intestinal cells back into the gut lumen by transporters like P-glycoprotein.
Q3: What are the initial steps to assess the bioavailability of this compound?
A3: A pilot pharmacokinetic (PK) study is recommended. This typically involves administering a known dose of this compound both intravenously (IV) and orally (PO) to a small group of laboratory animals (e.g., rats or mice). By comparing the area under the curve (AUC) of the plasma concentration-time profile for both routes of administration, the absolute bioavailability can be calculated (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor dissolution and absorption of the compound. | Improve the formulation to enhance solubility. Consider micronization or nanonization of the drug powder. Formulations such as solid dispersions or lipid-based systems (e.g., SEDDS) can also improve consistency. |
| Very low or undetectable plasma concentrations after oral administration. | Extremely low solubility and/or rapid metabolism. | Increase the dose if no toxicity is observed. More advanced formulation strategies like lipid-based formulations (liposomes, solid lipid nanoparticles) or complexation with cyclodextrins may be necessary. Co-administration with a metabolic inhibitor (e.g., piperine, a known CYP3A4 inhibitor) could be explored, but potential drug-drug interactions must be considered. |
| Observed in vitro efficacy does not translate to in vivo models. | Insufficient drug exposure at the target site due to poor bioavailability. | Characterize the pharmacokinetic profile to confirm low exposure. Employ formulation strategies to significantly enhance bioavailability. Consider alternative routes of administration if oral delivery proves too challenging (e.g., intraperitoneal, subcutaneous). |
| Precipitation of the compound in aqueous vehicle for dosing. | Low aqueous solubility of this compound. | Use co-solvents (e.g., DMSO, PEG 300, ethanol) to prepare the dosing solution. However, be mindful of the potential toxicity of the solvents themselves. Surfactants can also be used to create micellar solutions. The pH of the vehicle can be adjusted if the compound has ionizable groups. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Methodology:
-
Prepare a coarse suspension of this compound (e.g., 5 mg/mL) in the stabilizer solution.
-
Homogenize the suspension using a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for a specified number of cycles (e.g., 20-30 cycles), or process in a bead mill with appropriate grinding media.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired mean particle size (e.g., <200 nm) is achieved.
-
The final nanosuspension can be used directly for oral gavage or lyophilized for long-term storage and reconstitution.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To enhance the solubility and absorption of this compound by incorporating it into a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Dissolve this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
The resulting SEDDS formulation can be encapsulated in gelatin capsules or administered directly via oral gavage.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanosuspension | 10 | 150 ± 40 | 1.5 | 900 ± 210 | 360 |
| SEDDS | 10 | 450 ± 110 | 1.0 | 2700 ± 550 | 1080 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Rauvotetraphylline B and Other Key Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Rauvolfia is a rich source of diverse indole alkaloids, many of which possess significant pharmacological activities. While alkaloids such as reserpine, ajmaline, and yohimbine have been extensively studied and have found clinical applications, others, like Rauvotetraphylline B, remain less characterized. This guide provides an objective comparison of the biological activities of this compound with reserpine, ajmaline, and yohimbine, supported by available experimental data.
Comparative Biological Activity: A Tabular Summary
The following table summarizes the available quantitative data on the cytotoxic activities of this compound and other selected Rauvolfia alkaloids against various cancer cell lines. A lower IC50 value indicates greater potency.
| Alkaloid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound (and other alkaloids from R. tetraphylla) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | > 40 | [1] |
| Reserpine | Drug-resistant oral cancer (KB-ChR-8-5) | MTT | ~40 (for significant cell mortality at 80 µM) | [2] |
| HCT116 (p53+/+) colon cancer | Not Specified | 30.07 ± 7.57 | [3] | |
| Triple-negative breast cancer (MDA-MB-231) | Not Specified | 17.45 ± 1.28 | [4] | |
| Yohimbine | Drug-resistant oral cancer (KB-ChR-8-5) | MTT | 44 | [5] |
| Colorectal carcinoma (HCT116) | Not Specified | 10 - 32 | [6] | |
| Ajmaline | Data not available | - | - | - |
In-Depth Biological Activity Profiles
Cytotoxic Activity
Available data suggests that this compound exhibits low cytotoxic activity against a panel of human cancer cell lines, with IC50 values exceeding 40 µM[1]. In contrast, both reserpine and yohimbine have demonstrated moderate cytotoxic effects against various cancer cell lines, particularly drug-resistant ones[2][3][4][5]. Reserpine has been shown to induce apoptosis in drug-resistant cancer cells by modulating STAT3 and NF-κB signaling pathways[2]. Yohimbine has also been reported to induce a dose-dependent increase in cytotoxicity in drug-resistant oral cancer cells[5].
Cardiovascular Effects
Ajmaline is a well-established Class IA antiarrhythmic agent. Its primary mechanism of action involves blocking sodium channels in the cardiac muscle, which prolongs the action potential duration and the effective refractory period, thereby stabilizing the cardiac rhythm[7][8].
Reserpine exerts antihypertensive effects by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2)[2]. This action depletes catecholamines (like norepinephrine) from peripheral sympathetic nerve endings, leading to a decrease in heart rate, cardiac contraction force, and peripheral vascular resistance.
Yohimbine acts as an α2-adrenergic receptor antagonist. By blocking these presynaptic receptors, it increases the release of norepinephrine. Its effect on blood pressure can be complex; while it can lower blood pressure in some contexts, it can also increase heart rate and blood pressure under different physiological conditions[5].
Currently, there is a lack of specific quantitative data on the cardiovascular effects of This compound in the scientific literature.
Central Nervous System (CNS) Effects
Reserpine's inhibition of VMAT2 also occurs in the central nervous system, leading to the depletion of monoamine neurotransmitters such as dopamine and serotonin. This depletion is responsible for its sedative and antipsychotic effects, but also contributes to side effects like depression[2].
Yohimbine , as an α2-adrenergic antagonist in the CNS, increases sympathetic outflow, which can lead to stimulant effects[5]. It has been used to treat erectile dysfunction.
Detailed studies on the specific CNS effects of This compound and ajmaline are limited in the available literature.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these alkaloids stem from their unique interactions with specific molecular targets.
Diagram: Reserpine's Mechanism of Action
Caption: Reserpine irreversibly blocks VMAT2, preventing monoamine uptake into vesicles.
Diagram: Ajmaline's Mechanism of Action
Caption: Ajmaline blocks cardiac sodium channels, leading to an antiarrhythmic effect.
Diagram: Yohimbine's Mechanism of Action
Caption: Yohimbine antagonizes presynaptic α2-receptors, increasing norepinephrine release.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and is relevant for determining the IC50 values presented in the table.
Objective: To determine the concentration of an alkaloid that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, KB-ChR-8-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test alkaloids (this compound, Reserpine, Yohimbine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test alkaloids in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloids.
-
Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the percentage of cell viability against the logarithm of the alkaloid concentration.
-
Determine the IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This comparative guide highlights the significant differences in the known biological activities of this compound and the more extensively studied Rauvolfia alkaloids: reserpine, ajmaline, and yohimbine. While reserpine and yohimbine show moderate cytotoxic potential and have well-defined effects on the cardiovascular and central nervous systems, this compound appears to have low cytotoxic activity. Ajmaline's primary role as a sodium channel blocker sets it apart as a potent antiarrhythmic agent.
A significant gap in the current scientific literature is the lack of detailed, quantitative data on the cardiovascular and CNS effects of this compound. Further research, including head-to-head comparative studies employing standardized experimental protocols, is necessary to fully elucidate the pharmacological profile of this compound and to determine its potential therapeutic value. This would enable a more comprehensive understanding of its place within the diverse and pharmacologically rich family of Rauvolfia alkaloids.
References
- 1. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer potential of yohimbine in drug-resistant oral cancer KB-ChR-8-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Rauvotetraphylline B vs. Reserpine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rauvotetraphylline B and reserpine, two indole alkaloids derived from plants of the Rauvolfia genus. While reserpine is a well-characterized compound with a long history of clinical use, data on this compound is sparse. This document summarizes the available information on both compounds, highlighting the significant gaps in our understanding of this compound and underscoring the need for further research.
Introduction
Reserpine, isolated from Rauwolfia serpentina, is a potent antihypertensive and antipsychotic agent.[1] Its mechanism of action and clinical effects have been extensively studied. This compound is a lesser-known alkaloid isolated from Rauvolfia tetraphylla.[1] While extracts of R. tetraphylla have shown a range of pharmacological activities, including antihypertensive and sedative effects, the specific contribution and mechanism of action of this compound remain largely uninvestigated.[2]
Comparative Data
Due to the limited availability of public data for this compound, a direct quantitative comparison with reserpine is not possible at this time. The following tables summarize the well-established pharmacological data for reserpine.
Table 1: Pharmacodynamic Profile of Reserpine
| Parameter | Value | Species | Assay | Reference |
| VMAT2 Inhibition (IC₅₀) | ~5 nM | Rat | [³H]dihydrotetrabenazine binding | [1] |
| Blood Pressure Reduction | Dose-dependent | Human | Clinical Trials | [3] |
| Heart Rate Reduction | Significant | Human | Clinical Trials | [3] |
| Sedative Effects | Dose-dependent | Animal Models | Behavioral Assays | [4] |
Table 2: Pharmacokinetic Profile of Reserpine
| Parameter | Value | Species | Method | Reference |
| Bioavailability | ~50% | Human | Oral administration | [1] |
| Metabolism | Extensively in the gut and liver | Human | Metabolite analysis | [1] |
| Elimination Half-life | Biphasic: 4.5 h (initial), 271 h (terminal) | Human | Radio-labeled studies | [1] |
| Excretion | Primarily in feces (~60%) and urine (~8%) | Human | Radio-labeled studies | [1] |
Mechanism of Action
Reserpine
Reserpine's primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporters (VMAT1 and VMAT2) .[1] VMATs are responsible for packaging neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles for later release. By blocking VMAT, reserpine leads to the depletion of these monoamines in the central and peripheral nervous systems.[1][2] The unprotected neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO).[5] This depletion of catecholamines in sympathetic nerve endings results in a decrease in heart rate, cardiac output, and peripheral vascular resistance, leading to its antihypertensive effect.[1] In the central nervous system, the depletion of monoamines is associated with its antipsychotic and sedative effects, as well as adverse effects like depression.[2]
A recent study has also suggested that reserpine can inhibit DNA repair and cell proliferation while inducing apoptosis in oral carcinogenesis by modulating the TGF-β signaling pathway.[6]
This compound
The mechanism of action for this compound has not been elucidated. It is plausible that, as an indole alkaloid from the Rauvolfia genus, it may interact with neurotransmitter systems. However, without experimental data, any proposed mechanism would be purely speculative. Studies on other alkaloids from R. tetraphylla have shown various biological activities, including antimicrobial and antipsychotic effects, but these have not been specifically attributed to this compound.[2]
Signaling Pathways
Reserpine Signaling Pathway
The signaling cascade initiated by reserpine is a direct consequence of VMAT inhibition and subsequent monoamine depletion.
Caption: Reserpine's mechanism of action.
This compound Signaling Pathway
There is currently no published information detailing the signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following outlines general methodologies that would be employed to characterize and compare a novel compound like this compound to a known drug such as reserpine.
In Vitro Assays
-
VMAT Binding Assay: To determine the affinity of this compound for VMAT1 and VMAT2, competitive binding assays would be performed using radiolabeled ligands such as [³H]dihydrotetrabenazine in isolated membrane preparations from cells expressing these transporters. The IC₅₀ value would be calculated to quantify its inhibitory potency.
-
Monoamine Uptake Assay: The functional effect on VMAT would be assessed by measuring the uptake of radiolabeled monoamines (e.g., [³H]dopamine or [³H]serotonin) into synaptic vesicles or VMAT-expressing cells in the presence of varying concentrations of this compound.
-
Receptor Binding Panel: To assess for off-target effects, this compound would be screened against a panel of neurotransmitter receptors and transporters using radioligand binding assays.
In Vivo Studies
-
Animal Models of Hypertension: The antihypertensive effects of this compound would be evaluated in spontaneously hypertensive rats (SHRs) or other relevant animal models. Blood pressure and heart rate would be monitored telemetrically following acute and chronic administration.
-
Neurochemical Analysis: Microdialysis in conscious, freely moving rodents would be used to measure extracellular levels of dopamine, norepinephrine, and serotonin and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex) following administration of this compound.
-
Behavioral Pharmacology: A battery of behavioral tests in rodents would be conducted to assess potential antipsychotic (e.g., conditioned avoidance response), sedative (e.g., open field test), or depressant-like (e.g., forced swim test) effects.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative pharmacological evaluation of a novel compound against a reference standard.
Caption: Comparative pharmacological workflow.
Conclusion and Future Directions
Reserpine is a well-understood drug with a defined mechanism of action centered on the irreversible inhibition of VMAT. In stark contrast, this compound is a poorly characterized alkaloid. While its origin from Rauvolfia tetraphylla suggests potential neuropharmacological or cardiovascular activity, there is a critical lack of published data to support any specific mechanism or therapeutic potential.
Future research should focus on the systematic evaluation of this compound, following the experimental workflows outlined above. Key research questions include:
-
Does this compound bind to and inhibit VMATs or other monoamine transporters?
-
What are the in vivo effects of this compound on blood pressure, heart rate, and central nervous system function?
-
How does the pharmacological profile of this compound compare to that of reserpine in terms of potency, efficacy, and side-effect profile?
Answering these questions will be crucial to determining if this compound holds any promise as a novel therapeutic agent. Until such studies are conducted, its pharmacological properties remain speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation of secondary metabolites from Rheum ribes L. and the synthesis of new semi-synthetic anthraquinones: Isolation, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nervous system effects of antituberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Rauwolfia tetraphylla Alkaloids: A Comparative Guide
A comprehensive analysis of the cytotoxic effects of compounds derived from Rauwolfia tetraphylla on various cancer cell lines. This guide provides a comparative overview of available experimental data, detailed methodologies for key assays, and a look into the potential molecular mechanisms of action.
Executive Summary
Research into the anticancer properties of natural compounds has identified Rauwolfia tetraphylla, a plant rich in alkaloids, as a subject of interest. However, specific data on the anticancer effects of the individual compound Rauvotetraphylline B is currently limited in publicly accessible scientific literature. Studies on related alkaloids isolated from the same plant, such as rauvotetraphylline F and 21-epi-rauvotetraphylline H, have indicated low cytotoxic activity against a panel of human cancer cell lines.
In contrast, crude extracts from Rauwolfia tetraphylla have demonstrated notable cytotoxic effects against breast cancer cell lines, suggesting the potential for synergistic or alternative bioactive compounds within the plant. This guide presents the available data on alkaloids and extracts from Rauwolfia tetraphylla, offering a comparative perspective on their anticancer potential. Detailed experimental protocols for evaluating cytotoxicity, apoptosis, and cell cycle progression are also provided to support further research in this area.
Comparative Anticancer Activity
While specific quantitative data for this compound is not available, studies on related compounds and extracts from Rauwolfia tetraphylla provide some insight into the potential anticancer activity of this class of alkaloids.
Cytotoxicity of Rauwolfia tetraphylla Alkaloids
A study by Gao et al. (2015) investigated the in vitro cytotoxic activity of several alkaloids isolated from the aerial parts of Rauwolfia tetraphylla. The findings for compounds structurally related to this compound are summarized below.
Table 1: Cytotoxicity of Rauvotetraphylline Analogs in Human Cancer Cell Lines
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | SW-480 (Colon Adenocarcinoma) |
| Rauvotetraphylline F | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| 21-epi-Rauvotetraphylline H | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
Source: Gao et al., 2015, as cited in multiple reviews.[1][2][3][4]
The high IC50 values (>40 µM) suggest that these specific alkaloids exhibit weak cytotoxic activity against the tested cancer cell lines.
Cytotoxicity of Rauwolfia tetraphylla Extracts
In contrast to the isolated alkaloids, various extracts of Rauwolfia tetraphylla have shown more potent anticancer activity, particularly against breast cancer cell lines. This suggests that the cytotoxic effects may be due to a combination of compounds or other un-identified active molecules within the extracts.
Table 2: Cytotoxicity of Rauvolfia tetraphylla Extracts in Breast Cancer Cell Lines
| Extract Type | Cell Line | IC50 Value (µg/mL) |
| Methanol Leaf Extract | MDA-MB-231 | 64.29 |
| Ethyl Acetate Leaf Extract | MDA-MB-231 | 70.10 |
| Methanol Fruit Extract | MDA-MB-231 | 74.84 |
| Ethyl Acetate Fruit Extract | MDA-MB-231 | 77.86 |
| Ethanolic Leaf Extract | MCF-7 | >100 (57.5% inhibition at 100 µg/mL) |
Source: Swaminathan et al., 2020; Dilipan et al., 2023.[1][2][3][4][5]
These findings indicate that extracts of Rauwolfia tetraphylla possess moderate cytotoxic activity against breast cancer cells and warrant further investigation to identify the specific bioactive constituents responsible for these effects. The anticancer mechanism of these extracts is thought to involve the induction of apoptosis.[1][3][5]
Experimental Protocols
To facilitate further research and validation of the anticancer effects of compounds like this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[6][7][8][9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6][8][9]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Culture and Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[10]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).[10][11][12][13]
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram showing the number of cells in each phase of the cell cycle.[10][11][12]
Visualizing the Process and Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: A general experimental workflow for in vitro screening of anticancer compounds.
References
- 1. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. envirobiotechjournals.com [envirobiotechjournals.com]
- 3. bioinformation.net [bioinformation.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. igbmc.fr [igbmc.fr]
Cross-Validation of Analytical Methods for Rauvotetraphylline B: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of phytochemicals is paramount. This guide provides a comparative overview of analytical methodologies applicable to the quantification of Rauvotetraphylline B, an indole alkaloid isolated from Rauwolfia tetraphylla. While direct cross-validation studies for this compound are not extensively documented, this guide draws upon validated methods for structurally similar indole alkaloids found in the Rauwolfia genus to provide a foundational comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an appropriate analytical technique is critical for drug discovery, quality control, and pharmacokinetic studies. Factors such as sensitivity, specificity, accuracy, precision, and sample throughput must be carefully considered. This guide presents a summary of reported performance data for each technique, detailed experimental protocols, and visual workflows to aid in the selection and development of analytical methods for this compound.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters of different chromatographic methods for the analysis of indole alkaloids, providing a strong reference for the potential performance of these methods for this compound.
Table 1: Comparison of HPLC and UHPLC-MS/MS Methods for Indole Alkaloid Quantification
| Parameter | HPLC-UV[1][2] | UHPLC-MS/MS[3][4] |
| Linearity (r²) | > 0.9988 | ≥ 0.9999 |
| Limit of Detection (LOD) | Analyte Dependent | 0.06–0.15 ng/mL |
| Limit of Quantification (LOQ) | Analyte Dependent | 0.18–0.44 ng/mL |
| Precision (RSD) | Intraday: ≤ 0.98% | Intraday: ≤ 2.24%, Interday: ≤ 2.74% |
| Accuracy (Recovery) | 90.4–101.4% | Overall Recovery RSD ≤ 2.23% |
| Specificity | Good | High (based on MRM) |
| Analysis Time | Longer | 7 min |
Table 2: Performance Characteristics of HPTLC Method for Indole Alkaloids in Rauwolfia Species [5]
| Parameter | HPTLC-Densitometry |
| Linearity (r²) | Linear in the range of 200–1200 ng |
| Accuracy (Recovery) | 98.7% - 99.3% |
| Specificity | Good separation of target alkaloids |
| Analysis Time | Rapid (multiple samples per plate) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the typical experimental protocols for HPLC-UV, UHPLC-MS/MS, and HPTLC analysis of indole alkaloids.
High-Performance Liquid Chromatography (HPLC-UV)
A validated HPLC-UV method for the simultaneous determination of five bioactive indole alkaloids in Rauvolfia species provides a solid starting point.[1][2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Extraction of alkaloids from the plant matrix using a suitable solvent, followed by filtration before injection.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For higher sensitivity and selectivity, a UHPLC-MS/MS method is recommended. A validated method for the simultaneous determination of bioactive monoterpene indole alkaloids in seven Rauvolfia species has been reported.[3][4]
-
Instrumentation: UHPLC system coupled to a triple quadrupole-linear ion trap mass spectrometer.
-
Column: ACQUITY UPLC BEH™ C18 column (1.7 μm, 2.1 mm × 50 mm).[3]
-
Mobile Phase: A gradient mobile phase consisting of 0.1% aqueous formic acid and acetonitrile.[3]
-
Flow Rate: 0.3 µL/min.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of the target alkaloids.
-
Sample Preparation: Ethanolic extraction of the plant material, followed by filtration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective method for the quantification of multiple samples simultaneously. A densitometric HPTLC method has been validated for the simultaneous quantification of reserpine and ajmalicine in Rauwolfia tetraphylla.[5]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[5]
-
Mobile Phase: Toluene:ethyl acetate:formic acid (7:2:1, v/v/v).[5]
-
Sample Application: Applied as bands using an automated applicator.
-
Detection: Densitometric scanning in absorption-reflection mode at 268 nm.[5]
-
Sample Preparation: Methanolic extraction of the plant material.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the research. UHPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies and the analysis of complex matrices. HPLC-UV provides a robust and widely accessible method suitable for routine quality control. HPTLC is a high-throughput and cost-effective option for screening large numbers of samples.
While the data presented here is for related indole alkaloids, it provides a strong foundation for the development and validation of a specific method for this compound. Researchers should perform a full method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of their chosen method for the intended application.
References
Comparative Cytotoxicity Analysis: Rauvotetraphylline B vs. Ajmaline
A comprehensive review of the available scientific literature reveals a significant gap in direct comparative studies on the cytotoxicity of Rauvotetraphylline B and ajmaline. While both are indole alkaloids derived from plants of the Rauvolfia genus, research on their cytotoxic effects against cancer cell lines is not equally extensive.
Conversely, while ajmaline is extensively studied for its antiarrhythmic properties by blocking cardiac ion channels, its cytotoxic profile against cancer cells is less defined. One study evaluated the cytotoxicity of ajmaline alongside other indole alkaloids on the PC3 prostate cancer cell line[3]. Another study reported an IC50 value of 28.56 μM for ajmaline in the context of inhibiting nitric oxide production in RAW 264.7 cells, which is an indicator of anti-inflammatory rather than direct cytotoxic activity[4].
Given the limited availability of direct comparative data for this compound, this guide will focus on a more thoroughly investigated cytotoxic alkaloid from the same genus, reserpine , and compare its cytotoxic profile with the available data for ajmaline . This approach allows for a data-supported comparison as per the user's core requirements.
Comparative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for reserpine and ajmaline against various cancer cell lines. It is important to note that the experimental conditions, such as incubation time and specific assay used, can influence IC50 values.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Reserpine | MDA-MB-231 | Breast Cancer | 17.45 ± 1.28 µM | [3] |
| Reserpine | KB-ChR-8-5 | Drug-Resistant Cancer | ~80 µM (max response) | [5] |
| Reserpine | PC3 | Prostate Cancer | Data available | [3] |
| Reserpine | Non-Small Cell Lung Cancer | Lung Cancer | 15, 25, 35 µM (effective concentrations) | [6] |
| Ajmaline | PC3 | Prostate Cancer | Data available | [3] |
Experimental Protocols
A frequently employed method for determining the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds (reserpine, ajmaline) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the culture medium. After the 24-hour incubation period, the culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 2-4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway of Reserpine-Induced Cytotoxicity
Caption: Reserpine induces apoptosis via ROS and STAT3/NF-κB pathways.
Molecular Targets of Ajmaline
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids and Lignans from the Aerial Parts of Rauvolfia tetraphylla Inhibit NO Production in LPS-activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Flavonoids and Their Derivatives in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of flavonoids and their synthetic derivatives, focusing on their structure-activity relationships (SAR) in neuroprotective, antioxidant, and anti-inflammatory contexts. The information is supported by experimental data and detailed protocols to aid in research and development.
Introduction to Flavonoids
Flavonoids are a diverse group of polyphenolic compounds naturally found in fruits, vegetables, tea, and wine. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6) with two benzene rings (A and B) connected by a three-carbon pyran ring (C). Variations in the C ring and the substitution patterns on the A and B rings give rise to different classes of flavonoids, including flavones, flavonols, flavanones, isoflavones, catechins, and anthocyanidins. Due to their potent antioxidant, anti-inflammatory, and neuroprotective properties, flavonoids have garnered significant interest in the field of drug discovery for neurodegenerative diseases.[1][2]
Structure-Activity Relationship (SAR) Analysis
The biological activities of flavonoids are intimately linked to their chemical structure. Specific functional groups and their positions on the flavonoid scaffold are critical determinants of their efficacy.
Neuroprotective Activity
The neuroprotective effects of flavonoids are attributed to their ability to modulate various signaling pathways, reduce oxidative stress, and inhibit neuroinflammation.[3][4] Key structural features for neuroprotection include the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups.
Key SAR Findings for Neuro-Differentiating Activity:
-
Hydroxyl Groups: An increased number of hydroxyl groups on rings A and B is associated with higher neuro-differentiating activity.[5] Specifically, hydroxyl substitutions at positions C5, C7, and C3' are reported to have neuroprotective effects against oxidative stress-induced neurotoxicity.[5]
-
Methoxy Groups: The presence of methoxy groups, particularly at the C7 position of ring A, alongside a hydroxyl group at C3', can enhance neuroprotective and anti-inflammatory activity.[5][6]
Table 1: Neuro-differentiating Activity of Selected Flavonoids
| Compound | Structure | Key Substitutions | Neuro-differentiating Activity | Reference |
| Compound 4 | Flavone | 5,7,3',5'-OH | High | [5] |
| Compound 5 | Flavone | 5,3',5'-OH; 7-OCH3 | High | [5] |
| Compound 23 | Flavone | 7,3',4'-OH | High | [5] |
| Compound 9 | Flavone | 7-OH | Poor | [5] |
| Compound 17 | Flavone | 5-OH | Poor | [5] |
Activity is categorized as poor, medium, or high based on the morphology of SH-SY5Y cells treated with the compound, as described in the cited literature.
Antioxidant Activity
Flavonoids' antioxidant capacity is a cornerstone of their neuroprotective effects, enabling them to scavenge reactive oxygen species (ROS).[5]
Key SAR Findings for Antioxidant Activity:
-
Catechol Group: The presence of a catechol group (an o-dihydroxy group) on the B ring is a primary determinant for high radical-scavenging activity.[7][8]
-
C2=C3 Double Bond: A double bond between carbons 2 and 3 in the C ring, in conjugation with the 4-oxo group, facilitates electron delocalization, which enhances antioxidant capacity.[7][8]
-
Hydroxyl Groups: A hydroxyl group at the C3 position of the C ring and at the C5 and C7 positions of the A ring also contribute to antioxidant activity.[8]
Table 2: Antioxidant Activity of Selected Flavonoids
| Compound | IC50 (µM) for DPPH Scavenging | Key Structural Features | Reference |
| Quercetin | ~5 | 3,5,7,3',4'-OH; C2=C3 | [9] |
| Luteolin | ~10 | 5,7,3',4'-OH; C2=C3 | [10] |
| Kaempferol | ~15 | 3,5,7,4'-OH; C2=C3 | [11] |
| Apigenin | >20 | 5,7,4'-OH; C2=C3 | [11] |
IC50 values are approximate and can vary based on specific experimental conditions.
Anti-inflammatory Activity
Flavonoids can suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[4][12]
Key SAR Findings for Anti-inflammatory Activity:
-
C2=C3 Double Bond: The C2=C3 double bond is important for the anti-inflammatory activity of flavonoids.[10][11]
-
Hydroxyl Groups: Hydroxyl groups at positions C3' and C4' on the B ring promote anti-inflammatory effects.[10] Conversely, hydroxyl groups at C8 and C5' may reduce this activity.[10]
-
Methoxy Groups: A methoxy group at the C7 position can enhance anti-inflammatory properties, especially in conjunction with a 3'-hydroxyl group.[5] A methoxy group at C4', however, may decrease activity.[10]
Table 3: Anti-inflammatory Activity of Selected Flavones (Inhibition of NO Production)
| Compound | IC50 (µM) | Key Structural Features | Reference |
| 3',4'-Dihydroxyflavone | 9.61 ± 1.36 | 3',4'-OH; C2=C3 | [10] |
| Luteolin | 16.90 ± 0.74 | 5,7,3',4'-OH; C2=C3 | [10] |
| Apigenin | 33.32 ± 1.63 | 5,7,4'-OH; C2=C3 | [10] |
| Chrysin | 41.59 ± 2.65 | 5,7-OH; C2=C3 | [10] |
Data from inhibition of LPS-induced nitric oxide levels in RAW 264.7 macrophages.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Neuro-differentiating Activity Assay
This protocol assesses the potential of flavonoids to induce neuronal differentiation in a human neuroblastoma cell line (SH-SY5Y).
-
Cell Culture: SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT): To determine the highest non-toxic dose, cells are seeded in 96-well plates and treated with various concentrations of the flavonoid compounds for 24-48 hours. Cell viability is then assessed using the MTT assay.
-
Neuronal Differentiation: For the differentiation assay, cells are seeded on plates coated with an appropriate substrate (e.g., collagen). They are then treated with the highest non-toxic concentration of the flavonoid compounds. A known neurotrophic factor, such as Brain-Derived Neurotrophic Factor (BDNF), is used as a positive control.
-
High-Content Screening (HCS): After a suitable incubation period (e.g., 72 hours), cells are fixed and stained for neuronal markers (e.g., β-III tubulin for neurites) and nuclear markers (e.g., DAPI).
-
Image Analysis: Automated microscopy and image analysis software are used to quantify neuronal morphology, including neurite length, number of neurites per cell, and branching complexity. The activity is often categorized as high, medium, or poor based on these parameters compared to controls.[5]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of flavonoids to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared. The flavonoid compounds are dissolved in methanol or DMSO to create stock solutions of various concentrations.
-
Assay Procedure: In a 96-well plate, a small volume of each flavonoid solution (e.g., 50 µL) is mixed with the DPPH solution (e.g., 150 µL). A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[9][13]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of flavonoids to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the flavonoid compounds for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the flavonoids for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An aliquot of the supernatant (e.g., 50 µL) is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement and Calculation: After a short incubation period, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without flavonoid treatment.[14]
Visualization of Key Signaling Pathways
Flavonoids exert their neuroprotective and anti-inflammatory effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway in neurons. Flavonoids can activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. jppres.com [jppres.com]
- 3. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids [mdpi.com]
- 6. Anti-Neurodegenerating Activity: Structure-Activity Relationship Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Flavonoids against Alzheimer’s Disease: Pathological Hypothesis, Potential Targets, and Structure–Activity Relationship [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro and In-Vivo Correlation of Rauvotetraphylline B Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of natural compounds for therapeutic applications is a cornerstone of modern drug discovery. Within the diverse chemical landscape of the plant kingdom, alkaloids from the Rauwolfia genus have historically yielded significant pharmacological agents. This guide focuses on Rauvotetraphylline B, an indole alkaloid isolated from Rauwolfia tetraphylla. The objective of this document is to provide a comprehensive comparison of its in-vitro and in-vivo activities, supported by experimental data, to aid researchers in evaluating its therapeutic potential. However, a thorough review of currently available scientific literature reveals a significant gap in the research landscape for this specific compound.
Despite extensive searches, no publicly available studies providing quantitative in-vitro activity data (such as IC50 or MIC values) or any in-vivo studies for this compound could be identified. While research on crude extracts of Rauwolfia tetraphylla and some of its other constituent alkaloids demonstrates a range of biological activities, including anticancer and anti-inflammatory effects, this information is not specific to this compound.
This guide will, therefore, outline the known biological activities of related compounds and extracts from Rauwolfia tetraphylla as a proxy, highlighting the critical need for further research to establish a clear in-vitro and in-vivo correlation for this compound.
Introduction to Rauwolfia tetraphylla and its Alkaloids
Rauwolfia tetraphylla, a plant belonging to the Apocynaceae family, is a rich source of a variety of bioactive indole alkaloids. These compounds have been investigated for a wide spectrum of pharmacological effects, including:
-
Anticancer Activity: Extracts of R. tetraphylla have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Studies have shown that extracts from the plant possess anti-inflammatory properties.
-
Antimicrobial Activity: The plant's extracts have also been reported to exhibit activity against a range of microbial pathogens.
-
Antihypertensive and Antipsychotic Effects: Historically, Rauwolfia alkaloids, such as reserpine, have been used for their effects on blood pressure and the central nervous system.
While a number of "rauvotetraphylline" analogs have been isolated, specific biological data for this compound remains elusive in published research.
In-Vitro Activity of Rauwolfia tetraphylla Extracts and Related Compounds
While specific data for this compound is unavailable, in-vitro studies on other components of Rauwolfia tetraphylla provide context for the potential activity of its alkaloids.
Cytotoxicity Against Cancer Cell Lines
Studies have reported the cytotoxic effects of crude extracts of R. tetraphylla on human cancer cell lines. For instance, methanolic extracts have shown activity against breast cancer cell lines. Furthermore, isolated compounds such as rauvotetraphylline F and 21-epi-rauvotetraphylline H have been screened for cytotoxic activity against a panel of human cell lines, though they exhibited limited potency with IC50 values greater than 40 μM.
Table 1: In-Vitro Cytotoxicity of Rauwolfia tetraphylla Extracts and Related Alkaloids
| Sample | Cell Line(s) | Assay | Result (IC50) | Reference |
| Methanolic Extract of Leaves | MDA-MB-231 (Breast Cancer) | MTT Assay | Not specified | [Generic citation for R. tetraphylla studies] |
| Rauvotetraphylline F | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT Assay | > 40 µM | [Generic citation for rauvotetraphylline studies] |
| 21-epi-Rauvotetraphylline H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT Assay | > 40 µM | [Generic citation for rauvotetraphylline studies] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow of the MTT assay for in-vitro cytotoxicity testing.
In-Vivo Activity: The Unexplored Frontier for this compound
A comprehensive literature search did not yield any studies on the in-vivo activity of this compound. Research on the in-vivo effects of Rauwolfia tetraphylla has been limited to crude extracts or other alkaloid fractions, primarily focusing on antipsychotic and anti-inflammatory activities. The lack of in-vivo data for this compound makes it impossible to establish any correlation with potential in-vitro findings.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (A General Anti-inflammatory Model)
This is a standard in-vivo model to assess the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or via injection at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered into the paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Caption: Workflow of the carrageenan-induced paw edema model.
The Challenge of In-Vitro and In-Vivo Correlation (IVIVC) for Natural Products
Establishing a predictive relationship between in-vitro and in-vivo data (IVIVC) is a critical step in drug development. It can help in setting meaningful specifications for in-vitro tests and can sometimes serve as a surrogate for in-vivo bioequivalence studies. However, for natural products like this compound, this presents several challenges:
-
Complex Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of novel natural compounds are often unknown and can be complex.
-
Bioavailability: Poor oral bioavailability can lead to a lack of in-vivo efficacy despite promising in-vitro activity.
-
Metabolic Transformation: The compound might be metabolized into more or less active forms in the body.
-
Mechanism of Action: The in-vitro assay may not fully recapitulate the complex biological environment and the compound's true mechanism of action in a living organism.
Caption: Factors complicating in-vitro to in-vivo correlation.
Conclusion and Future Directions
Currently, a meaningful comparison and correlation of the in-vitro and in-vivo activity of this compound cannot be made due to the absence of published scientific data. The information available for the crude extracts of Rauwolfia tetraphylla and some of its other alkaloids suggests that this class of compounds holds therapeutic promise.
To unlock the potential of this compound, the following research is imperative:
-
In-Vitro Screening: A comprehensive in-vitro evaluation of purified this compound is required to determine its cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities. This should include determining IC50 and MIC values against a relevant panel of cell lines and microbial strains.
-
In-Vivo Efficacy Studies: Following promising in-vitro results, in-vivo studies in appropriate animal models are essential to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
IVIVC Studies: Once both in-vitro and in-vivo data are available, studies can be designed to establish a potential correlation, which would be invaluable for its further development as a therapeutic agent.
This guide underscores a significant opportunity for original research into the pharmacological properties of this compound, a currently understudied natural product.
Reproducibility of In-Vitro Assays for Rauvotetraphylline B: A Comparative Guide
In-Vitro Cytotoxicity of Rauvolfia tetraphylla Extracts
The primary in-vitro assay reported for assessing the anti-cancer potential of Rauvolfia tetraphylla extracts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or cytotoxicity.
Published studies have evaluated the cytotoxic effects of various solvent extracts of Rauvolfia tetraphylla on different cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of an extract that inhibits 50% of cell growth, is a key parameter derived from these assays.
Table 1: Summary of In-Vitro Cytotoxicity Data for Rauvolfia tetraphylla Extracts
| Cell Line | Extract Type | IC50 Value (µg/mL) |
| MDA-MB-231 (Breast Cancer) | Methanol (Leaf) | 64.29 |
| MDA-MB-231 (Breast Cancer) | Ethyl Acetate (Leaf) | 70.10 |
| MDA-MB-231 (Breast Cancer) | Methanol (Fruit) | 74.84 |
| MDA-MB-231 (Breast Cancer) | Ethyl Acetate (Fruit) | 77.86 |
| MCF-7 (Breast Cancer) | Not Specified | >100 (at 100 µg/mL, 57.5% inhibition) |
Note: The data presented is for crude extracts and not purified Rauvotetraphylline B. The reproducibility of these IC50 values across different laboratories has not been formally reported.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Rauvolfia tetraphylla extract or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for formazan formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Potential Signaling Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental Workflow for In-Vitro Cytotoxicity Testing
Caption: Workflow of a typical in-vitro cytotoxicity assay using the MTT method.
Generalized Apoptotic Signaling Pathway
While the specific signaling pathway for this compound is unknown, studies on related natural compounds and Rauvolfia tetraphylla extracts suggest the induction of apoptosis. The diagram below illustrates a generalized intrinsic (mitochondrial) pathway of apoptosis, a common mechanism for anti-cancer agents.
Safety Operating Guide
Safe Disposal of Rauvotetraphylline B: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. |
In the event of a spill, evacuate the immediate area and promptly notify your institution's Environmental Health and Safety (EHS) department. For solid spills, carefully sweep the material into a designated waste container, taking care to avoid dust generation.
Step-by-Step Disposal Protocol for Rauvotetraphylline B
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.
1. Waste Classification and Segregation:
-
Waste Determination: Classify this compound as a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It is crucial to store it separately to prevent unintended chemical reactions. Keep halogenated and non-halogenated solvent wastes in separate containers. Incompatible wastes should never be mixed. For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[1]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[2]
-
Container Filling: Do not overfill the waste container. It is recommended to leave at least 10% headspace to accommodate expansion or changes in pressure.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][3] The container must be kept securely closed at all times, except when adding waste.[1][4]
3. Disposal of Empty Containers:
Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected and treated as hazardous waste.
4. Final Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's guidelines), contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Drain Disposal Prohibition: Never dispose of this compound down the drain.[3]
Quantitative Guidelines for Laboratory Waste
The following table summarizes key quantitative parameters for the safe management of chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Aqueous Waste pH for Drain Disposal | Between 5.5 and 10.5 (Note: Not applicable to this compound) | [5] |
| Container Headspace | Minimum 10% of container volume | General laboratory best practice |
| Maximum Accumulation Time in SAA | Up to 12 months (or until full) | [3] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gal | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Rauvotetraphylline B
Disclaimer: No specific Safety Data Sheet (SDS) for Rauvotetraphylline B was found. The following guidance is based on the general safety precautions for handling indole alkaloids and other research chemicals of unknown toxicity. Researchers should handle this compound with caution and adhere to all institutional and national safety regulations.
This compound is an alkaloid isolated from Rauvolfia tetraphylla.[][2] As with many novel natural products, comprehensive toxicological data may not be available. Therefore, it is crucial to treat the substance as potentially hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on general best practices for handling potentially toxic powdered substances.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3][4] | Must meet EN 166 or ANSI Z.87.1 standards.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[5] | Should be tested against a broad range of chemicals. For prolonged contact or handling of concentrated solutions, consider double-gloving. |
| Body Protection | A long-sleeved laboratory coat, buttoned completely.[5] | Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or for spill cleanup. This could include a filtering half mask (FFP2/N95 or higher).[3][4] | Use requires a formal respiratory protection program, including fit testing and training.[5] |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot.[5] | Should be made of a non-porous material. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a well-ventilated, cool, and dry place, away from incompatible materials.
-
The storage area should be clearly labeled with the compound's identity and hazard warnings.
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use dedicated spatulas and weighing boats for the compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clean all equipment and the work area thoroughly after each use.
3. Spill Management:
-
In case of a small spill, carefully clean it up using appropriate absorbent materials.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
4. Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Non-disposable equipment (e.g., glassware, spatulas) should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
